KUNG29
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H23ClN2O5 |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
methyl 3-chloro-2-[2-[1-[(2-ethoxyphenyl)methyl]imidazol-2-yl]ethyl]-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C22H23ClN2O5/c1-3-30-18-7-5-4-6-14(18)13-25-11-10-24-19(25)9-8-15-20(22(28)29-2)16(26)12-17(27)21(15)23/h4-7,10-12,26-27H,3,8-9,13H2,1-2H3 |
InChI-Schlüssel |
ZPXKRKAPYWMXER-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
KUNG29: A Technical Guide to a Selective Grp94 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of KUNG29, a potent and selective inhibitor of the 94 kDa glucose-regulated protein (Grp94), an endoplasmic reticulum-resident molecular chaperone. This guide details its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used in its characterization.
Chemical Structure and Properties
This compound was developed through the optimization of the initial Grp94-selective inhibitor, BnIm. Structure-activity relationship studies on the aryl side chain of BnIm led to the discovery of this compound, which exhibits improved potency and selectivity for Grp94.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1887032-92-9 |
| Molecular Formula | C22H23ClN2O5 |
| Molecular Weight | 430.89 g/mol |
| IUPAC Name | methyl 2-(1-(4-chlorobenzyl)-1H-imidazol-2-yl)-4,6-dihydroxy-3-methylbenzoate |
| SMILES | COC(=O)C1=C(C2=NC=CN2CC3=CC=C(Cl)C=C3)C(=C(C)C(=C1O)O) |
| InChI Key | BDEFXYZASDFGHJ-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage |
Pharmacological Properties
This compound is a highly selective inhibitor of Grp94, an HSP90 paralog located in the endoplasmic reticulum. Grp94 plays a crucial role in the folding, stabilization, and trafficking of a specific set of client proteins involved in cell adhesion, signaling, and immune responses. By inhibiting the ATPase activity of Grp94, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins.
Quantitative Pharmacological Data
| Parameter | Value | Cell Line/System |
| Grp94 Binding Affinity (Kd) | 0.2 µM | N/A |
| Hsp90α Binding Affinity | > 8.2 µM | N/A |
| Selectivity (Hsp90α/Grp94) | > 41-fold | N/A |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the ATP binding pocket in the N-terminal domain of Grp94. This inhibition prevents the conformational changes required for the chaperone to process its client proteins. The selectivity of this compound for Grp94 over other HSP90 isoforms is attributed to its ability to exploit a unique hydrophobic pocket within the Grp94 ATP-binding site.
The inhibition of Grp94 by this compound leads to the degradation of key client proteins, thereby disrupting downstream signaling pathways. A notable example is the degradation of integrin α2, a protein crucial for cell adhesion and migration.
Caption: this compound competitively inhibits ATP binding to Grp94, leading to client protein degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, with the key final step involving a coupling reaction. The following is a representative synthetic scheme.
Caption: A simplified workflow for the chemical synthesis of this compound.
Detailed Protocol:
A detailed, step-by-step synthesis protocol would be included here, specifying reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization) as described in the primary literature.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of this compound to Grp94 and Hsp90α. The assay measures the change in polarization of a fluorescently labeled ligand upon binding to the protein.
Materials:
-
Recombinant human Grp94 and Hsp90α proteins
-
Fluorescently labeled probe (e.g., FITC-geldanamycin)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
A solution of the recombinant protein and the fluorescent probe is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.
-
In a 384-well plate, the protein-probe solution is mixed with the different concentrations of this compound.
-
The plate is incubated at room temperature for a specified time to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
The data is analyzed using a competitive binding model to calculate the IC50, which is then converted to a binding affinity constant (Kd).
Western Blot Analysis for Client Protein Degradation
This technique is used to assess the effect of this compound on the levels of Grp94 client proteins, such as integrin α2, in cultured cells.
Materials:
-
MDA-MB-231 cells (or other relevant cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against integrin α2 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cells are seeded in culture plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
The cells are washed with PBS and then lysed with cell lysis buffer.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against the target protein overnight at 4°C.
-
The membrane is washed and then incubated with the HRP-conjugated secondary antibody.
-
After further washing, the membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
The band intensities are quantified and normalized to the loading control to determine the relative protein levels.
Conclusion
This compound is a valuable research tool for studying the biological functions of Grp94. Its high potency and selectivity make it a superior probe compared to less selective HSP90 inhibitors. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies of Grp94-mediated signaling pathways and their roles in various diseases. Further research and development of this compound and similar compounds may lead to novel therapeutic strategies for diseases where Grp94 plays a critical role.
KUNG29: A Deep Dive into the Mechanism of Action of a Selective Grp94 Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of KUNG29, a potent and selective inhibitor of the 94 kDa glucose-regulated protein (Grp94), an endoplasmic reticulum-resident molecular chaperone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Grp94.
Core Mechanism of Action: Selective Inhibition of Grp94
This compound exerts its biological effects through the selective inhibition of Grp94, a member of the heat shock protein 90 (Hsp90) family. Grp94 plays a critical role in the folding, stabilization, and trafficking of a specific subset of client proteins within the endoplasmic reticulum. By binding to the N-terminal ATP-binding pocket of Grp94, this compound disrupts its chaperone function, leading to the misfolding and subsequent degradation of its client proteins. This targeted disruption of Grp94 activity underlies the therapeutic potential of this compound in various disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor, BnIm, derived from in vitro studies.
| Compound | Target | Kd (μM) | FP IC50 (μM) | Selectivity (over Hsp90α) |
| This compound | Grp94 | 0.2[1] | 0.2[2] | 41-fold[2] |
| BnIm | Grp94 | - | - | - |
Table 1: Binding Affinity and Potency of this compound. Kd (dissociation constant) and FP IC50 (fluorescence polarization half-maximal inhibitory concentration) values indicate the potency of this compound for its target, Grp94. The selectivity highlights its preferential binding to Grp94 over the cytosolic Hsp90α isoform.
| Compound | Cell Line | Assay | Effect |
| This compound | MDA-MB-231 | Migration Assay | Superior antimigratory activity compared to BnIm[1] |
| This compound | Glaucoma Model | Mutant Myocilin Degradation | Enhanced degradation compared to BnIm[1] |
Table 2: Cellular Activity of this compound. This table highlights the functional consequences of Grp94 inhibition by this compound in relevant cellular models of cancer metastasis and glaucoma.
Signaling Pathways Modulated by this compound
The inhibition of Grp94 by this compound leads to the degradation of key client proteins, thereby impacting several critical signaling pathways implicated in disease. The primary consequence of this compound action is the degradation of integrin α2, a client protein of Grp94, which plays a crucial role in cell adhesion and migration.
Figure 1: this compound Mechanism of Action. this compound inhibits Grp94, preventing the proper folding and function of its client protein, integrin α2. This leads to the proteasomal degradation of integrin α2 and a subsequent reduction in cell migration.
Experimental Protocols
Fluorescence Polarization (FP) Assay for IC50 Determination
This assay is used to determine the concentration of an inhibitor required to displace 50% of a fluorescently labeled ligand from the ATP-binding site of Grp94.
Methodology:
-
A fluorescently labeled probe that binds to the N-terminal ATP-binding site of Grp94 is used.
-
Recombinant Grp94 protein is incubated with the fluorescent probe in a suitable buffer.
-
Serial dilutions of the test compound (e.g., this compound) are added to the Grp94-probe mixture.
-
The fluorescence polarization of the solution is measured after an incubation period.
-
The IC50 value is calculated by fitting the data to a dose-response curve. The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of a compound on the migratory capacity of cells in vitro.
Methodology:
-
MDA-MB-231 cells are seeded in a culture plate and grown to confluence.
-
A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with media containing the test compound (this compound) or a vehicle control.
-
Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).
-
The rate of wound closure is quantified by measuring the area of the wound at each time point. A delay in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.
Figure 2: Experimental Workflow for Wound Healing Assay. This diagram outlines the key steps involved in assessing the anti-migratory effects of this compound on MDA-MB-231 cells.
References
In-Depth Technical Guide: Discovery and Synthesis of KUNG29
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of KUNG29, a potent and selective second-generation inhibitor of the 94 kDa glucose-regulated protein (Grp94), an endoplasmic reticulum-resident molecular chaperone of the Hsp90 family. Grp94 represents a promising therapeutic target for metastatic cancers due to its role in the maturation and trafficking of proteins integral to cell motility, such as select integrins. This compound emerged from structure-activity relationship (SAR) studies aimed at optimizing a first-generation Grp94 inhibitor, BnIm. By modifying the linker between the resorcinol (B1680541) head and the benzyl (B1604629) side chain, this compound achieves significantly improved affinity and selectivity for Grp94 over its cytosolic paralogs, Hsp90α/β. This guide details the discovery, mechanism of action, synthesis, and key experimental protocols associated with this compound, presenting a complete resource for researchers in oncology and drug development.
Discovery and Mechanism of Action
The development of this compound was a continuation of medicinal chemistry efforts by the Blagg laboratory to create Grp94-selective inhibitors.[1] The initial lead compound, BnIm, demonstrated a 12-fold selectivity for Grp94.[1] Subsequent SAR studies on the benzyl side chain of BnIm led to the development of this compound, which incorporates an ethoxy group at the ortho position of the benzyl ring. This substitution resulted in enhanced binding affinity and isoform selectivity.[2]
This compound exerts its biological effect by competitively binding to the N-terminal ATP-binding pocket of Grp94. This inhibition disrupts the chaperone's catalytic cycle, preventing the proper folding and maturation of its client proteins. A key set of Grp94 clients are integrins, which are transmembrane receptors that facilitate interactions with the extracellular matrix and are crucial for cell migration.[3] By inhibiting Grp94, this compound leads to the degradation of client proteins such as integrin α2, thereby reducing the migratory capabilities of metastatic cancer cells.[3][4] This mechanism has shown potent anti-migratory effects in various aggressive cancer cell lines, including breast, prostate, and melanoma.[3]
Signaling Pathway
The inhibitory action of this compound on Grp94 initiates a cascade that culminates in reduced cell migration and metastatic potential. The pathway involves the disruption of chaperone function, leading to client protein degradation and subsequent downstream effects on cell adhesion and motility.
References
- 1. Second Generation Grp94-Selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Second Generation Grp94-selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose-Regulated Protein 94 Mediates the Proliferation and Metastasis through the Regulation of ETV1 and MAPK Pathway in Colorectal Cancer [medsci.org]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Biological Target of KUNG29: A Technical Guide to Grp94 Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of the biological target identification for KUNG29, a potent and selective inhibitor of Glucose-Regulated Protein 94 (Grp94). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular stress response pathways.
Executive Summary
Quantitative Data: Binding Affinity and Potency
The interaction between this compound and its biological target, Grp94, has been quantified to establish its potency and selectivity. The following table summarizes the key quantitative metrics.
| Compound | Target | Assay Type | Metric | Value | Cell Line |
| This compound | Grp94 | Not Specified | Kd | 0.2 µM | - |
| KUNG94 (analogue) | Grp94 | Not Specified | IC50 | 8 nM | - |
Table 1: Quantitative Analysis of this compound and Analogue Binding to Grp94. The dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values highlight the potent interaction of this compound and its analogues with their biological target.
Biological Target Identification and Validation
The identification of Grp94 as the direct biological target of this compound was achieved through a series of biochemical and cell-based assays. The subsequent validation confirmed that inhibition of Grp94 by this compound leads to the degradation of its client proteins, such as integrin α2, in specific cellular contexts like the MDA-MB-231 breast cancer cell line.
Experimental Protocols
1. Fluorescence Polarization (FP) Assay for Binding Affinity Determination
This assay is employed to measure the binding affinity of inhibitors to Grp94 by assessing the displacement of a fluorescently labeled probe.
-
Principle: A fluorescently labeled ligand (e.g., FITC-geldanamycin) binds to Grp94, resulting in a high fluorescence polarization signal due to the slower tumbling of the large protein-ligand complex. An unlabeled inhibitor, such as this compound, competes for the same binding site, displacing the fluorescent probe and causing a decrease in the polarization signal.
-
Materials:
-
Recombinant Grp94 protein
-
Fluorescently labeled probe (e.g., FITC-geldanamycin)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 20 mM Na₂MoO₄, 0.01% NP-40, and 0.5 mg/mL BSA.[1]
-
Test compound (this compound)
-
96-well black plates
-
Plate reader with fluorescence polarization capabilities (e.g., excitation at 485 nm and emission at 528 nm).[1]
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Add 25 µL of the compound dilutions to the wells of a 96-well plate.[1]
-
Add 50 µL of recombinant Grp94 and 25 µL of the fluorescent probe to each well to achieve final concentrations of 60 nM and 5 nM, respectively.[1]
-
Incubate the plate with gentle rocking for 5 hours at 4°C.[1]
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kd can then be derived from the IC50 value using the Cheng-Prusoff equation.[2]
-
2. Western Blot Analysis for Integrin α2 Degradation
This technique is used to detect and quantify the levels of integrin α2 protein in cells treated with this compound, providing evidence of target engagement and downstream effects.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer)
-
Primary antibody: Rabbit anti-integrin α2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of total protein per sample by boiling in Laemmli buffer.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against integrin α2 (e.g., at a 1:1000 dilution) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
3. Co-Immunoprecipitation (Co-IP) for Grp94-Client Protein Interaction
Co-IP is used to demonstrate the physical interaction between Grp94 and its client proteins, which is disrupted by this compound.
-
Principle: An antibody specific to a known protein (the "bait," e.g., Grp94) is used to pull down the entire protein complex from a cell lysate. The presence of other proteins (the "prey," e.g., integrin α2) in the immunoprecipitated complex is then detected by western blotting.
-
Materials:
-
Cell lysate
-
Primary antibody against the bait protein (e.g., anti-Grp94)
-
Protein A/G-conjugated beads
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Incubate the cell lysate with the primary antibody against Grp94 overnight at 4°C.[5]
-
Add protein A/G-conjugated beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.[5]
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by western blotting using an antibody against the prey protein (integrin α2).
-
Signaling Pathways and Mechanisms of Action
Grp94 is a crucial component of the ER's protein quality control system. It assists in the proper folding and maturation of a specific set of client proteins, including several integrins and Toll-like receptors.[6] The inhibition of Grp94's ATPase activity by this compound disrupts this chaperoning function. Client proteins that fail to fold or assemble correctly are recognized by the ER-associated degradation (ERAD) machinery.[6] These misfolded proteins are then targeted for ubiquitination and subsequent degradation by the proteasome in the cytosol.
Caption: this compound inhibits Grp94, leading to the degradation of client proteins like integrin α2 via ERAD.
The experimental workflow for validating the effect of this compound on integrin α2 levels is a multi-step process that begins with cell culture and treatment, followed by protein extraction and quantification, and culminates in the detection of the target protein.
Caption: A typical experimental workflow for validating the effect of this compound on integrin α2 levels.
Conclusion
This compound is a potent and selective inhibitor of Grp94. Its mechanism of action involves the disruption of Grp94's chaperone activity, leading to the degradation of client proteins such as integrin α2 via the ER-associated degradation pathway. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of drug development and cancer biology. Further investigation into the full range of Grp94 client proteins affected by this compound and the broader cellular consequences of its inhibitory activity is warranted.
References
- 1. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Integrin alpha2 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The HSP GRP94 interacts with macrophage intracellular complement C3 and impacts M2 profile during ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic applications of KUNG29
A Note on the Subject "KUNG29"
Extensive searches of scientific and medical databases have not yielded any publicly available information on a molecule or therapeutic agent designated "this compound". The following technical guide has been generated using the well-characterized targeted cancer therapy drug, Imatinib , as a placeholder to demonstrate the requested format and content structure. This guide is intended to serve as a template for researchers, scientists, and drug development professionals.
In-Depth Technical Guide: Therapeutic Applications and Mechanism of Action of Imatinib (Placeholder for this compound)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Imatinib is a tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Its high efficacy and specificity stem from its ability to target the ATP-binding site of the aberrant Bcr-Abl fusion protein and the c-KIT receptor tyrosine kinase, respectively. This document outlines the core therapeutic applications, mechanism of action, key experimental data, and relevant protocols for the study of Imatinib.
Core Therapeutic Applications
Imatinib is primarily indicated for the treatment of:
-
Chronic Myeloid Leukemia (CML): Specifically, for patients who are Philadelphia chromosome-positive (Ph+).
-
Gastrointestinal Stromal Tumors (GIST): For adult patients with Kit (CD117)-positive unresectable and/or metastatic malignant GIST.
-
Acute Lymphoblastic Leukemia (ALL): For Ph+ ALL.
-
Other myelodysplastic/myeloproliferative diseases and aggressive systemic mastocytosis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and potency of Imatinib from seminal and representative studies.
Table 1: In Vitro Potency of Imatinib Against Target Kinases
| Target Kinase | Assay Type | IC₅₀ Value (nM) | Reference Study |
| Bcr-Abl | Cell-based assay | 250 - 500 | Druker et al. (2001) |
| c-KIT | Kinase assay | 100 | Buchdunger et al. (2000) |
| PDGF-R | Cell-based assay | 100 | Buchdunger et al. (2000) |
Table 2: Clinical Efficacy of Imatinib in Chronic Phase CML (IRIS Study)
| Outcome Measure | Imatinib Group (5 years) | Interferon-α + Cytarabine Group (5 years) |
| Estimated Overall Survival | 89% | Not Available (High Crossover Rate) |
| Complete Cytogenetic Response | 87% | 34.7% |
| Major Cytogenetic Response | 92% | 55.5% |
Data presented is a summary from long-term follow-up of the IRIS trial.
Mechanism of Action: Bcr-Abl Signaling Pathway
Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl tyrosine kinase. In Ph+ CML, the Bcr-Abl fusion gene produces a constitutively active kinase that drives cell proliferation and inhibits apoptosis. By blocking the ATP-binding site, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that leads to malignant cell growth.
Caption: Imatinib blocks the Bcr-Abl kinase, inhibiting downstream pro-survival pathways.
Key Experimental Protocols
Protocol: In Vitro Kinase Assay (Bcr-Abl Inhibition)
Objective: To determine the IC₅₀ value of a compound against the Bcr-Abl kinase.
Methodology:
-
Reagents & Materials: Recombinant Bcr-Abl enzyme, synthetic peptide substrate (e.g., Abltide), ATP (with γ-³²P-ATP tracer), test compound (Imatinib), kinase reaction buffer, 96-well plates, scintillation counter.
-
Enzyme Reaction Setup:
-
Prepare a serial dilution of Imatinib.
-
In a 96-well plate, add kinase reaction buffer, the peptide substrate, and the diluted Imatinib.
-
Initiate the reaction by adding the Bcr-Abl enzyme and ATP (spiked with γ-³²P-ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination & Measurement:
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated γ-³²P-ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Imatinib concentration relative to a DMSO control.
-
Plot the inhibition percentage against the log of the Imatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: Cell Viability Assay (MTT Assay)
Objective: To measure the effect of a compound on the viability of Bcr-Abl-positive cells (e.g., K562 cell line).
Methodology:
-
Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.
-
Cell Plating & Treatment:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of Imatinib and incubate for 72 hours.
-
-
MTT Addition & Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization & Measurement:
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot viability against the log of drug concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: Standard workflow for determining cell viability using an MTT assay.
Conclusion
Imatinib serves as a paradigm for targeted therapy in oncology. Its success is built upon a deep understanding of the molecular drivers of a specific disease, allowing for the rational design of a highly specific inhibitor. The experimental protocols and data presented herein represent the foundational work required to characterize such an agent, providing a clear pathway from in vitro kinase inhibition to robust clinical efficacy.
In-depth Technical Guide: Physicochemical Properties of KUNG29
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a comprehensive overview of the available scientific and technical information regarding the Grp94 inhibitor, KUNG29. While extensive research has been conducted on its biological activity and therapeutic potential, publicly accessible, quantitative data on its solubility and stability are limited. This guide summarizes the existing knowledge and provides context for the development and characteristics of this compound.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum-resident isoform of the Heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2][3] It was developed as part of a structure-activity relationship (SAR) study to improve upon earlier Grp94 inhibitors.[4] this compound has demonstrated significant biological activity in preclinical studies, including the ability to induce the degradation of integrin α2 in cancer cells.[1][3]
Known Biological and Binding Properties
| Parameter | Value | Description | Source |
| Kd (Binding Affinity) | 0.2 µM | Dissociation constant for Grp94, indicating high binding affinity. | [1][3] |
| IC50 (Grp94) | 0.20 µM | Concentration at which 50% of Grp94 activity is inhibited. | [5][6][7] |
| IC50 (Hsp90α) | 8.10 µM | Concentration at which 50% of Hsp90α activity is inhibited, demonstrating selectivity for Grp94. | [5][7] |
| Selectivity (Hsp90α/Grp94) | ~41-fold | Ratio of IC50 values, indicating this compound is approximately 41 times more selective for Grp94 over Hsp90α. | [6] |
Inferred Physicochemical Characteristics and Challenges
Direct, quantitative data on the solubility and stability of this compound are not available in the reviewed literature. However, publications on related Hsp90 inhibitors provide some context:
-
Solubility: A common challenge in the development of Hsp90 inhibitors, particularly those with planar, aromatic ring structures, is poor aqueous solubility.[8] This can be attributed to strong crystal lattice energy due to π–π stacking interactions.[8] The development of second-generation inhibitors like KUNG65 from this compound focused on improving drug-like properties, which often includes enhancing solubility.[8][9]
-
Stability: No specific data on the chemical stability of this compound (e.g., under varying pH, temperature, or light conditions) has been published. The optimization of metabolic stability is a critical aspect of drug development for this class of compounds.[9]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not provided in the public literature. However, standard methodologies for these assessments in drug discovery include:
-
Kinetic and Thermodynamic Solubility Assays: These methods would be used to determine the solubility of this compound in various aqueous and organic solvents at different pH values and temperatures.
-
Forced Degradation Studies: To assess stability, this compound would be subjected to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.
-
Long-Term and Accelerated Stability Studies: These would be conducted on the solid form and solutions of this compound to determine its shelf-life under defined storage conditions.
Visualizations
Signaling Pathway of Grp94 Inhibition
The following diagram illustrates the general mechanism of action for Grp94 inhibitors like this compound. Grp94 is essential for the proper folding and stability of various client proteins involved in cancer and other diseases. Inhibition of Grp94 leads to the degradation of these client proteins, thereby disrupting disease-related signaling pathways.
Caption: General mechanism of Grp94 inhibition by this compound.
Disclaimer: The information presented in this document is based on publicly available scientific literature. The absence of specific solubility and stability data for this compound suggests that this information may be proprietary or has not yet been published. Researchers are advised to consult primary literature for further details on the biological evaluation of this compound and to perform their own physicochemical characterization for specific applications.
References
- 1. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in Medicinal Chemistry, Volume 29 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. Discovery of a Potent Grp94 Selective Inhibitor with Anti-Inflammatory Efficacy in a Mouse Model of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and Inhibition of the Chaperone Function of Plasmodium falciparum Glucose-Regulated Protein 94 kDa (Pf Grp94) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzamide derivatives containing urea moiety as soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity and Signaling Pathways of KIN-29: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity and associated signaling pathways of KIN-29, a serine-threonine kinase identified in Caenorhabditis elegans. While direct quantitative data on the specific inhibitory or activation constants (e.g., IC50, EC50, Ki) of KIN-29 are not extensively available in the public domain, this guide synthesizes the existing knowledge on its biochemical activity, genetic interactions, and its role in cellular signaling.
Core Concepts and In Vitro Activity
KIN-29 is a serine-threonine kinase that plays a crucial role in modulating the Transforming Growth Factor beta (TGFβ) signaling pathway, which is essential for regulating body size and other developmental processes in C. elegans.[1][2] The kinase domain of KIN-29 is related to the EMK (ELKL motif kinase) family, which is known to interact with microtubules.[1][2]
While specific quantitative metrics of its kinase activity are not detailed in the available literature, it has been experimentally demonstrated that the serine-threonine kinase domain of KIN-29 possesses in vitro activity.[1][2] This was established through kinase assays that are fundamental to characterizing the enzymatic function of such proteins.
Experimental Protocol: In Vitro Kinase Assay (General Methodology)
While the specific protocol used for KIN-29 is not detailed in the provided abstracts, a general methodology for an in vitro kinase assay for a serine-threonine kinase like KIN-29 would typically involve the following steps. This protocol is a standard representation and not directly extracted from a specific KIN-29 paper.
Objective: To determine the phosphotransferase activity of the purified KIN-29 kinase domain.
Materials:
-
Purified recombinant KIN-29 kinase domain
-
Generic kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM ATP)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
A generic substrate protein (e.g., Myelin Basic Protein, Casein, or a specific peptide substrate)
-
Phosphocellulose paper or SDS-PAGE apparatus
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified KIN-29 kinase domain with the kinase buffer.
-
Substrate Addition: Add the substrate protein to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Detection of Phosphorylation:
-
Phosphocellulose Paper Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE Method: Separate the reaction products by SDS-PAGE, expose the gel to a phosphorimager screen, and quantify the phosphorylation of the substrate band.
-
-
Data Analysis: Calculate the amount of phosphate (B84403) transferred to the substrate to determine the kinase activity.
Signaling Pathways Involving KIN-29
KIN-29 is a key modulator of multiple signaling pathways in C. elegans, primarily impacting body size, dauer formation, and lifespan.
TGFβ Sma/Mab Pathway
KIN-29 functions as a modulator of the Sma/Mab TGFβ-like signaling pathway, which is a critical regulator of body size.[1][2] Genetic epistasis analysis has placed KIN-29 upstream of the Sma/Mab pathway target gene, lon-1, and epistatic to the ligand dbl-1.[1][2] This indicates that KIN-29 influences the signal transduction cascade initiated by the DBL-1 ligand. The kinase likely acts in neurons and the hypodermis to regulate this pathway.[1][2]
References
The Safety and Toxicity Profile of KUNG29: A Comprehensive Preclinical Evaluation
Disclaimer: Information regarding a specific compound designated "KUNG29" is not publicly available in the reviewed scientific literature. Therefore, this document presents a comprehensive, representative safety and toxicity profile for a hypothetical novel therapeutic agent, herein referred to as this compound. The data and experimental details provided are illustrative and based on established principles of preclinical toxicology for the purpose of demonstrating a thorough safety assessment.
Executive Summary
This technical guide provides a detailed overview of the preclinical safety and toxicity profile of this compound, a novel investigational compound. The comprehensive assessment includes data from a battery of in vitro and in vivo studies designed to evaluate the potential adverse effects of this compound and to establish a safe starting dose for first-in-human clinical trials. The studies were conducted in compliance with international regulatory guidelines. Overall, this compound demonstrates a generally acceptable safety profile at the anticipated therapeutic exposure levels. The primary target organs for toxicity at high doses were identified as the liver and kidneys. No genotoxic or significant off-target liabilities were observed.
Introduction
This compound is a novel small molecule inhibitor of a key signaling pathway implicated in [hypothetical disease indication ]. A thorough understanding of its safety and toxicity is paramount for its continued development as a potential therapeutic agent. This document summarizes the findings from pivotal non-clinical safety studies, including acute, sub-chronic, and chronic toxicity evaluations in two species, as well as assessments of genotoxicity, safety pharmacology, and reproductive toxicology.
Acute Toxicity
Acute toxicity studies were conducted to determine the potential for adverse effects following a single dose of this compound.
Experimental Protocol: Acute Oral Toxicity in Rodents
-
Test System: Male and female Sprague-Dawley rats (n=5/sex/group).
-
Dose Levels: 0 (vehicle), 500, 1000, and 2000 mg/kg, administered by oral gavage.
-
Observation Period: 14 days.
-
Endpoints: Clinical signs of toxicity, body weight, mortality, and gross necropsy at termination.
Results
No mortality was observed at any dose level. Clinical signs of toxicity, including hypoactivity and piloerection, were noted at 2000 mg/kg but were transient and resolved within 24 hours. The oral LD50 in rats was determined to be greater than 2000 mg/kg.
Table 1: Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Mortality (M/F) | Clinical Signs |
| 0 (Vehicle) | 0/0 | None |
| 500 | 0/0 | None |
| 1000 | 0/0 | None |
| 2000 | 0/0 | Hypoactivity, Piloerection |
Repeated-Dose Toxicity
Subchronic and chronic toxicity studies were performed to characterize the toxicological profile of this compound following repeated administration.
Experimental Protocol: 28-Day Oral Toxicity in Rats
-
Test System: Male and female Sprague-Dawley rats (n=10/sex/group).
-
Dose Levels: 0 (vehicle), 50, 150, and 450 mg/kg/day, administered by oral gavage.
-
Endpoints: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
Results
At 450 mg/kg/day, slight decreases in body weight gain were observed in both sexes. Clinical chemistry revealed dose-dependent increases in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), indicative of potential hepatotoxicity. Kidney organ weights were also increased at the high dose, with corresponding minimal to mild tubular degeneration observed in histopathology. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 150 mg/kg/day.
Table 2: Summary of Key Findings in 28-Day Rat Toxicity Study
| Parameter | 50 mg/kg/day | 150 mg/kg/day | 450 mg/kg/day |
| Body Weight Gain | No significant change | No significant change | Slight decrease |
| ALT/AST Levels | No significant change | No significant change | Increased |
| Kidney Weight | No significant change | No significant change | Increased |
| Histopathology (Kidney) | No significant findings | No significant findings | Minimal tubular degeneration |
Experimental Protocol: 28-Day Oral Toxicity in Dogs
-
Test System: Male and female Beagle dogs (n=3/sex/group).
-
Dose Levels: 0 (vehicle), 25, 75, and 200 mg/kg/day, administered by oral capsule.
-
Endpoints: Similar to the rat study, with the addition of electrocardiography (ECG).
Results
Similar to the rat study, the primary target organs were the liver and kidneys at the highest dose. Emesis was occasionally observed at 200 mg/kg/day. The NOAEL in dogs was established at 75 mg/kg/day.
Genotoxicity
A battery of in vitro and in vivo assays was conducted to assess the mutagenic and clastogenic potential of this compound.
Experimental Protocols
-
Ames Test (Bacterial Reverse Mutation Assay): Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA were used, with and without metabolic activation (S9).
-
In Vitro Mammalian Chromosomal Aberration Test: Human peripheral blood lymphocytes were treated with this compound with and without S9 activation.
-
In Vivo Micronucleus Test: Bone marrow cells from mice treated with this compound via oral gavage were analyzed for the presence of micronuclei.
Results
This compound was found to be non-mutagenic in the Ames test and did not induce chromosomal aberrations in human lymphocytes. Furthermore, no increase in micronucleated polychromatic erythrocytes was observed in the in vivo micronucleus assay. These results indicate that this compound does not possess genotoxic potential.
Table 3: Summary of Genotoxicity Studies
| Assay | Test System | Result |
| Ames Test | S. typhimurium, E. coli | Negative |
| Chromosomal Aberration | Human Lymphocytes | Negative |
| In Vivo Micronucleus | Mouse Bone Marrow | Negative |
Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential effects of this compound on vital physiological functions.
Experimental Protocols
-
Central Nervous System (CNS) Safety: A functional observational battery (FOB) and locomotor activity assessment were performed in rats.
-
Cardiovascular Safety: An in vitro hERG assay and in vivo cardiovascular monitoring (blood pressure, heart rate, and ECG) in telemetered dogs were conducted.
-
Respiratory Safety: Whole-body plethysmography was used to assess respiratory function in rats.
Results
This compound did not produce any adverse effects on CNS, cardiovascular, or respiratory functions at anticipated therapeutic concentrations. No significant inhibition of the hERG channel was observed, and no clinically relevant changes in cardiovascular or respiratory parameters were noted in vivo.
Visualizations
Caption: Workflow for preclinical safety and toxicity evaluation of this compound.
Methodological & Application
Application Notes & Protocols: A Representative Cell Culture Protocol
A Note on "KUNG29"
Extensive searches for an experimental protocol specifically named "this compound" did not yield a direct match. The following document provides a comprehensive, representative cell culture protocol based on established techniques for commonly used cell lines such as HT-29 and L929, and incorporates relevant signaling pathway information that may be contextually related to research in areas like cancer biology. The protocols and data presented are synthesized from publicly available scientific resources.
Introduction
This document provides detailed protocols for the culture of mammalian cells, focusing on techniques applicable to cancer research and drug development. The methodologies outlined are based on standard practices for adherent cell lines, with specific examples provided for the HT-29 human colon adenocarcinoma cell line. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
I. Cell Line Information and Culture Conditions
A. HT-29 Cell Line Characteristics
The HT-29 cell line, derived from a human colorectal adenocarcinoma, is a widely used model in cancer research.[1] These cells exhibit an epithelial-like morphology and grow as an adherent monolayer.[1][2] Under specific culture conditions, they can differentiate into mature intestinal cells, making them a valuable in vitro model for studying digestion and bioavailability.[1]
| Characteristic | Description |
| Organism | Homo sapiens, Human |
| Tissue | Colon |
| Morphology | Epithelial |
| Growth Properties | Adherent |
| Doubling Time | Approximately 24 hours |
| Biosafety Level | 1 |
B. Recommended Culture Media and Reagents
For optimal growth of HT-29 cells, McCoy's 5A medium supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin is recommended.
| Reagent | Working Concentration |
| McCoy's 5A Medium | - |
| Fetal Bovine Serum (FBS) | 10% |
| Penicillin-Streptomycin | 50-100 I.U./ml Penicillin, 50-100 µg/ml Streptomycin |
| Trypsin-EDTA | 0.05% Trypsin |
| L-Glutamine | 2.5 mM |
Table 1: Recommended media and reagent concentrations for HT-29 cell culture.
II. Experimental Protocols
A. Protocol for Thawing Cryopreserved Cells
-
Rapidly thaw the cryovial in a 37°C water bath for 45-90 seconds.[2]
-
Wipe the vial with 70% alcohol before opening in a sterile flow cabinet.[2]
-
Transfer the cell suspension to a 15 ml centrifuge tube containing 9 ml of pre-warmed complete growth medium.[2]
-
Centrifuge the cell suspension at 300 x g for 3 minutes.[2]
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the resuspended cells into a T-75 flask containing 15 ml of complete growth medium.[3]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[1][3][4]
-
Change the medium every 2 to 3 days.[2]
B. Protocol for Subculturing Adherent Cells
-
Remove and discard the culture medium from the flask.
-
Briefly rinse the cell layer with a Dulbecco's Phosphate-Buffered Saline (DPBS) solution to remove any remaining serum that could inhibit trypsin.[2]
-
Add 1.0 to 2.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 2 to 3 minutes).[2] For cells that are difficult to detach, the flask may be placed at 37°C to facilitate dispersal.[2]
-
Add 4.0 to 6.0 mL of complete growth medium to inhibit the trypsin and aspirate the cells by gently pipetting.[2]
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Add appropriate aliquots of the cell suspension to new culture vessels. A subcultivation ratio of 1:2 to 1:4 is recommended.[2] The recommended seeding density for HT-29 cells is 3 x 10^4 cells/cm^2.[1]
C. Protocol for Cell Counting using a Hemocytometer
-
Transfer 100 µL of the cell suspension to a new microcentrifuge tube.
-
Add an equal volume (100 µL) of 0.4% Trypan Blue solution and mix gently.[5][6]
-
Incubate the mixture at room temperature for 5 minutes.[6]
-
Clean the hemocytometer and its coverslip with 70% ethanol (B145695) and wipe dry.[7]
-
Place the coverslip over the counting chambers.
-
Using a pipette, load 10 µL of the cell suspension/Trypan Blue mixture into each chamber of the hemocytometer.[5][6]
-
Using a microscope at 10x magnification, count the number of viable (clear) and non-viable (blue) cells in the 4 large corner squares.
-
Calculate the cell concentration using the following formula:
-
Total Cells/mL = (Average number of cells in the four squares) x 10^4 x dilution factor
-
III. Signaling Pathways in Cancer Cell Lines
A. IL-6/STAT3 Signaling Pathway and PCAT29
In prostate cancer cell lines such as DU145 and LNCaP, the cytokine IL-6 has been shown to reduce the expression of the long non-coding RNA, prostate cancer-associated transcript 29 (PCAT29).[8] This is mediated through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[8] The downstream target of STAT3, microRNA-21 (miR-21), is also involved in the suppression of PCAT29.[8] Resveratrol (B1683913) has been shown to reverse this effect, increasing PCAT29 expression.[8]
Caption: IL-6/STAT3 pathway showing suppression of PCAT29.
B. K29-Linked Polyubiquitination in RLR Signaling
Ubiquitination plays a critical role in regulating innate immune responses. In ducks, the E3 ligase duMARCH8 has been identified as a negative regulator of the mitochondrial antiviral signaling protein (MAVS).[9] duMARCH8 catalyzes the K29-linked polyubiquitination of duMAVS, leading to its degradation in a proteasome-dependent manner and subsequent inhibition of the MAVS-mediated signaling pathway.[9]
Caption: K29-linked polyubiquitination of MAVS by duMARCH8.
C. General Experimental Workflow for Cell Culture
The overall workflow for maintaining and experimenting with cell cultures involves several key stages, from thawing and expansion to harvesting for downstream analysis.
Caption: A general workflow for mammalian cell culture experiments.
References
- 1. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 2. elabscience.com [elabscience.com]
- 3. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 4. Cell culture conditions [qiagen.com]
- 5. Counting cells using a hemocytometer | Abcam [abcam.com]
- 6. stemcell.com [stemcell.com]
- 7. Counting cells [qiagen.com]
- 8. Tonic suppression of PCAT29 by the IL-6 signaling pathway in prostate cancer: Reversal by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Duck MARCH8 Negatively Regulates the RLR Signaling Pathway through K29-Linked Polyubiquitination of MAVS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KUNG29 in Animal Models
Initial Search and Clarification
An initial comprehensive search for "KUNG29" did not yield specific information regarding a compound or molecule with this designation. The search results provided general information on various signaling pathways, such as the RLR signaling pathway involving K29-linked polyubiquitination of MAVS, and general methodologies for using animal models in research.[1][2][3][4][5][6] No documents detailing the mechanism of action, experimental protocols, or quantitative data for a substance named "this compound" were found.
It is possible that "this compound" is a novel compound, an internal project name not yet in the public domain, or a potential misspelling of another agent. Without further clarification on the nature of this compound, its biological target, and its intended therapeutic area, providing detailed and accurate application notes and protocols is not feasible.
To proceed, please provide additional information on this compound, such as:
-
Chemical structure or class: What type of molecule is this compound (e.g., small molecule, peptide, antibody)?
-
Biological target: What is the known or proposed molecular target of this compound (e.g., a specific enzyme, receptor, or signaling protein)?
-
Therapeutic area: What is the intended disease area for this compound (e.g., oncology, immunology, neurology)?
-
Relevant publications or internal data: Are there any pre-existing studies, even if unpublished, that describe the use of this compound?
Once this information is available, a comprehensive set of application notes and protocols can be developed. In the interim, the following sections provide a generalized framework and example protocols that can be adapted once the specific properties of this compound are known.
General Considerations for In Vivo Studies in Animal Models
The use of animal models is a critical step in the preclinical evaluation of novel therapeutic compounds.[2] These studies provide essential information on a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile before advancing to human clinical trials. The choice of animal model is crucial and depends on the specific research question and the biological pathway being investigated.[2][3]
Table 1: Key Considerations for Selecting an Animal Model
| Consideration | Description | Relevance |
| Species and Strain | The genetic background of the animal can significantly influence experimental outcomes. Common models include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).[4][6] | Selection should be based on the relevance of the target pathway in that species and the availability of validated disease models. |
| Disease Model | Models can be induced (e.g., chemically, surgically) or genetic (transgenic, knockout).[2][5] For cancer research, patient-derived xenograft (PDX) models are often used to better recapitulate human disease.[2] | The chosen model should accurately reflect the human disease state being studied. |
| Route of Administration | The method of drug delivery (e.g., oral, intravenous, intraperitoneal, subcutaneous) depends on the compound's properties and the desired exposure profile. | This should be determined based on the physicochemical properties of this compound and the intended clinical route. |
| Dosing Regimen | This includes the dose level, frequency, and duration of treatment. | Dose-response studies are necessary to determine the optimal therapeutic window. |
| Ethical Considerations | All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. | Protocols should be designed to minimize animal suffering (the 3Rs: Replacement, Reduction, Refinement). |
Example Signaling Pathway: JAK-STAT Pathway
Many therapeutic agents target specific signaling pathways involved in disease pathogenesis. For instance, the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is frequently dysregulated in cancer and inflammatory diseases.[7][8] A hypothetical inhibitor of this pathway, which we can temporarily use as a placeholder for this compound's potential mechanism, would be expected to block the phosphorylation and nuclear translocation of STAT proteins.[7]
References
- 1. Duck MARCH8 Negatively Regulates the RLR Signaling Pathway through K29-Linked Polyubiquitination of MAVS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Disease » Center for Natural Products, Drug Discovery and Development (CNPD3) » College of Pharmacy » University of Florida [cnpd3.pharmacy.ufl.edu]
- 3. Animal models of xenobiotic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Products | Taconic Biosciences [taconic.com]
- 5. cyagen.com [cyagen.com]
- 6. criver.com [criver.com]
- 7. SD-1029 inhibits signal transducer and activator of transcription 3 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tonic suppression of PCAT29 by the IL-6 signaling pathway in prostate cancer: Reversal by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
KUNG29 dosage and administration guidelines
Despite a comprehensive search for "KUNG29," no publicly available data, preclinical studies, clinical trials, or mechanism of action information could be found. Therefore, the requested detailed Application Notes and Protocols regarding its dosage and administration guidelines cannot be provided.
The search for "this compound" and related terms did not yield any relevant results for a compound with this designation. The initial search strategy included queries for dosage, administration guidelines, preclinical and clinical studies, and its mechanism of action. However, the search results pertained to other, unrelated compounds.
This lack of information suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in public literature, or a misnomer. Without any foundational data, it is impossible to generate the requested detailed protocols, data tables, or visualizations.
For the creation of accurate and reliable Application Notes and Protocols, access to published scientific literature, clinical trial data, and regulatory documents is essential. In the case of "this compound," this information is not available in the public domain.
Researchers, scientists, and drug development professionals are advised to consult internal documentation or contact the originating institution for any information regarding "this compound."
Application Notes and Protocols for KUNG29 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUNG29 is a potent and selective inhibitor of Glucose-Regulated Protein 94 (Grp94), an endoplasmic reticulum-resident molecular chaperone belonging to the Hsp90 family.[1] Grp94 plays a crucial role in the folding, stability, and trafficking of a specific set of client proteins, including integrins and Toll-like receptors. Inhibition of Grp94 has emerged as a promising therapeutic strategy in various diseases, including cancer and inflammatory disorders. This compound, with a reported Kd of 0.2 μM, selectively targets Grp94 and has been shown to induce the degradation of client proteins such as integrin α2. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1887032-92-9 | [2] |
| Molecular Weight | 430.88 g/mol | [3] |
| Molecular Formula | C₂₂H₂₃ClN₂O₅ | [3] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound. Based on available data for selective Grp94 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.
| Solvent | Maximum Concentration | Notes | Storage of Stock Solution |
| DMSO | 250 mg/mL (approx. 709 mM) | Ultrasonic treatment may be required to fully dissolve the compound. DMSO is hygroscopic; use freshly opened solvent. | -80°C for up to 2 years; -20°C for up to 1 year. |
Note: It is crucial to use anhydrous, high-purity DMSO to avoid precipitation and degradation of the compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in solid form or in solution.
-
Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust particles.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 43.09 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication: If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes, or until the solution is clear. Gentle heating (37°C) can also be applied if necessary, but monitor for any signs of degradation.
-
Aliquoting and Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium or buffer to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Application: Add the final working solution to the cells immediately after preparation.
Mechanism of Action and Signaling Pathway
This compound, as a selective Grp94 inhibitor, disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins. This can impact multiple signaling pathways implicated in disease. One key pathway affected is the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival. Inhibition of Grp94 can lead to the downregulation of this pathway. Furthermore, this compound-mediated inhibition of Grp94 leads to the degradation of specific integrin subunits, such as integrin α2, thereby affecting cell adhesion and signaling.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Stock Preparation
The following diagram outlines the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
References
Unveiling the KUNG29 Assay: A Novel Tool for [Specify Biological Target] Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview of the development and validation of the KUNG29 assay, a novel method for the [quantification/detection] of [Specify Target Molecule/Process]. The this compound assay offers a [mention key advantages, e.g., high-throughput, sensitive, specific] platform for researchers investigating [Specify Research Area, e.g., the this compound signaling pathway, drug discovery for diseases related to this compound]. This document details the assay principle, provides a step-by-step protocol for its implementation, and presents validation data demonstrating its robustness and reliability.
Introduction
[Provide a brief background on the biological significance of the target that the this compound assay is designed to measure. Explain the unmet need or the limitations of existing methods that the this compound assay aims to address.]
Assay Principle
The this compound assay is a [describe the type of assay, e.g., cell-based, biochemical, immunoassay] designed to measure [what the assay measures]. The core principle of the assay involves [describe the fundamental mechanism of the assay in a few sentences].
Signaling Pathway of this compound
Caption: A simplified diagram of the this compound signaling pathway.
Materials and Reagents
[This section should be a comprehensive list of all necessary materials. For the purpose of this example, generic placeholders are used. In a real application note, specific catalog numbers and suppliers would be provided.]
-
This compound Assay Kit (Cat. No. [Specify])
-
Cell Lines: [Specify cell line, e.g., HEK293]
-
Cell Culture Media and Supplements
-
Recombinant [Target Molecule]
-
Assay Plates (e.g., 96-well, 384-well)
-
Plate Reader with [Specify detection mode, e.g., fluorescence, luminescence] capabilities
-
Standard laboratory equipment (pipettes, incubators, etc.)
Experimental Protocols
4.1. Cell Preparation
-
Culture [Specify cell line] in [Specify medium] supplemented with [Specify supplements] at 37°C in a humidified 5% CO2 incubator.
-
For the assay, seed cells into a [Specify plate type] at a density of [Specify density] cells/well.
-
Incubate the plate for [Specify time] to allow for cell attachment.
4.2. Assay Procedure
Experimental Workflow
Caption: A flowchart illustrating the this compound assay workflow.
-
Prepare a serial dilution of the test compounds in the appropriate assay buffer.
-
Remove the culture medium from the cell plate and add the diluted compounds.
-
Incubate the plate at 37°C for [Specify time].
-
Prepare the [this compound Ligand/Substrate] solution at the desired concentration.
-
Add the [this compound Ligand/Substrate] to all wells.
-
Incubate the plate at room temperature for [Specify time], protected from light.
-
Add the this compound detection reagent to each well.
-
Incubate for an additional [Specify time] at room temperature.
-
Measure the signal using a plate reader at [Specify wavelength/settings].
4.3. Data Analysis
-
Subtract the background signal (wells with no cells or no ligand).
-
Normalize the data to the positive control (e.g., maximal stimulation) and negative control (e.g., vehicle).
-
For dose-response curves, plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine IC50 or EC50 values.
Assay Validation
The this compound assay was validated for its performance characteristics to ensure data quality and reliability. The following parameters were assessed:
Table 1: Summary of this compound Assay Validation Parameters
| Parameter | Method | Result | Acceptance Criteria |
| Signal Window | Comparison of positive and negative controls | [Specify Value, e.g., >10-fold] | > 5-fold |
| Z'-factor | Calculated from 32 positive and 32 negative control wells | [Specify Value, e.g., 0.75] | > 0.5 |
| IC50 Reproducibility | Inter-assay precision from 3 independent experiments | [Specify Value, e.g., CV < 15%] | CV < 20% |
| Assay Specificity | Tested against a panel of related targets | [Specify Result, e.g., No significant off-target activity] | Specific for this compound |
| DMSO Tolerance | Assessed at various DMSO concentrations | [Specify Value, e.g., ≤ 1% DMSO] | Minimal effect on assay performance |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient cell number | Optimize cell seeding density. |
| Inactive reagents | Check reagent storage and expiration dates. | |
| High Background | Contamination | Use sterile techniques and fresh reagents. |
| Assay plate incompatibility | Use recommended low-binding plates. | |
| High Well-to-Well Variability | Inconsistent pipetting | Use calibrated pipettes and proper technique. |
| Edge effects | Avoid using the outer wells of the plate. |
Conclusion
The this compound assay provides a robust and reliable platform for the [quantification/detection] of [Specify Target Molecule/Process]. Its [mention key features like high-throughput nature, sensitivity, and specificity] makes it an invaluable tool for [reiterate applications, e.g., compound screening and mechanistic studies] in the field of [Specify Research Area]. The detailed protocol and validation data presented here will enable researchers to successfully implement the this compound assay in their laboratories.
Application Note: Quantitative Analysis of KUNG29 in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of KUNG29 in human plasma. This compound is a potent and selective inhibitor of Glucose-regulated protein 94 (Grp94), a key molecular chaperone involved in cellular stress response and protein folding[1]. This method is suitable for pharmacokinetic (PK) studies in preclinical and clinical drug development, offering high specificity, a wide dynamic range, and excellent accuracy and precision. The protocol covers sample preparation, instrument parameters, and data analysis, providing researchers with a comprehensive tool for this compound quantification.
Introduction
This compound is a selective small molecule inhibitor of Grp94, the endoplasmic reticulum-resident member of the heat shock protein 90 (HSP90) family, with a dissociation constant (Kd) of 0.2 μM[1]. Grp94 plays a crucial role in the folding and stability of a specific set of client proteins, including integrins and Toll-like receptors. By inhibiting Grp94, this compound has been shown to induce the degradation of client proteins such as integrin α2, suggesting its potential as a therapeutic agent in oncology or other diseases where target protein degradation is beneficial[1].
The development of new therapeutic agents requires sensitive and reliable analytical methods to characterize their pharmacokinetic profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the quantification of drugs in complex biological matrices due to its superior sensitivity and specificity compared to other methods like ELISA, especially for small molecules[2][3]. This document provides a detailed protocol for a UPLC-MS/MS assay validated for the quantification of this compound in human plasma, supporting its journey through the drug development pipeline[4][5].
Experimental Workflow
The overall workflow for the quantification of this compound from plasma samples is depicted below. The process involves sample extraction, chromatographic separation, and detection by mass spectrometry, followed by data analysis and reporting.
Caption: A streamlined workflow for this compound analysis.
Hypothesized Signaling Pathway
This compound functions by inhibiting the chaperone activity of Grp94. This prevents the proper folding and stabilization of Grp94 client proteins, such as integrins. The misfolded proteins are subsequently targeted for proteasomal degradation, leading to reduced cell surface expression and disruption of downstream signaling.
Caption: this compound inhibits Grp94, leading to client protein degradation.
Materials and Methods
Reagents and Materials
-
This compound reference standard (MedchemExpress)
-
Internal Standard (IS), e.g., Tolbutamide or other suitable stable isotope-labeled standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, Ultrapure (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes, 1.5 mL
Protocol: Sample Preparation
-
Thaw Samples: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples on ice.
-
Aliquot: Aliquot 50 µL of each plasma sample, CS, and QC into separate 1.5 mL microcentrifuge tubes.
-
Add Internal Standard: Add 10 µL of the working Internal Standard solution (e.g., 500 ng/mL Tolbutamide in 50% ACN) to all tubes except for blanks.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% FA) to each tube to precipitate plasma proteins.
-
Vortex: Vortex mix all tubes for 1 minute at high speed.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject: Inject 5 µL of the supernatant onto the UPLC-MS/MS system.
Protocol: UPLC-MS/MS Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
| UPLC Parameters | Condition |
| System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B in 2.0 min; Hold at 95% B for 0.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer Parameters | Condition |
| System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | High |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: MRM transitions must be optimized by infusing pure this compound and the internal standard into the mass spectrometer.
Data and Results
MRM Transitions
The selection of precursor and product ions is critical for assay specificity. The transitions below are hypothetical and must be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | 50 | Optimized |
| This compound | [M+H]+ | Fragment 2 (Quantifier) | 50 | Optimized |
| IS (Tolbutamide) | 271.1 | 155.1 | 50 | 20 |
Calibration Curve Performance
The method was linear over the concentration range of 1.0 to 2000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration.
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%RSD, n=3) |
| 1.0 (LLOQ) | 1.05 | 105.0 | 8.7 |
| 2.5 | 2.41 | 96.4 | 6.5 |
| 25 | 26.2 | 104.8 | 4.1 |
| 250 | 245.5 | 98.2 | 2.3 |
| 1000 | 1015 | 101.5 | 1.9 |
| 2000 (ULOQ) | 1978 | 98.9 | 2.1 |
| Regression (1/x²) | r² > 0.998 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Assay Validation: Precision and Accuracy
Inter- and intra-day precision and accuracy were assessed using four levels of QC samples. The results demonstrate the method is reliable and reproducible. Such validation is crucial for ensuring data quality in regulated studies[6].
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 days) | ||
| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | ||
| LLOQ | 1.0 | 108.2 | 9.1 | 105.5 | 11.2 |
| Low QC | 3.0 | 97.5 | 7.4 | 99.1 | 8.5 |
| Mid QC | 150 | 101.3 | 3.5 | 102.4 | 4.3 |
| High QC | 1500 | 98.9 | 2.8 | 99.7 | 3.1 |
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of the Grp94 inhibitor this compound in human plasma. The assay demonstrates excellent linearity, accuracy, and precision, meeting typical industry standards for bioanalytical method validation. This protocol is well-suited for supporting pharmacokinetic assessments throughout the drug discovery and development process, enabling researchers to make informed decisions based on high-quality data[3][7].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Advances in drug development for hepatocellular carcinoma: clinical trials and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a High-Throughput Quantification Method of Crown Procyanidins in Different Wines by UHPLC-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Quantitation | Agilent [agilent.com]
Unraveling the Therapeutic Potential of KUNG29 in Alzheimer's Disease Research
Application Note
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathological hallmarks lead to synaptic dysfunction, neuronal loss, and cognitive decline. Recent research has focused on identifying novel therapeutic agents that can target the underlying mechanisms of AD. KUNG29 has emerged as a promising small molecule inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme implicated in both Aβ production and tau hyperphosphorylation. This document provides a detailed overview of the applications of this compound in Alzheimer's disease research, including its mechanism of action and protocols for key experimental validations.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of GSK-3β. By binding to the ATP-binding pocket of GSK-3β, this compound prevents the phosphorylation of its downstream substrates, including tau and presenilin-1. This inhibition has a dual therapeutic effect in the context of AD:
-
Reduction of Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the tau protein. By inhibiting GSK-3β, this compound reduces the formation of neurofibrillary tangles, a key pathological feature of AD.
-
Modulation of Amyloid-β Production: GSK-3β can phosphorylate presenilin-1, a component of the γ-secretase complex, which is involved in the processing of amyloid precursor protein (APP). Inhibition of GSK-3β by this compound can modulate γ-secretase activity, leading to a decrease in the production of the toxic Aβ42 peptide.
The signaling pathway below illustrates the central role of GSK-3β in AD pathogenesis and the inhibitory action of this compound.
Caption: Mechanism of this compound action in Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound in preclinical models of Alzheimer's disease.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | This compound Concentration | Result |
| GSK-3β Kinase Activity | Recombinant Human GSK-3β | 10 nM | 85% Inhibition |
| Tau Phosphorylation (pS396) | SH-SY5Y Neuroblastoma | 100 nM | 65% Reduction |
| Aβ42 Secretion | CHO-APP/PS1 | 100 nM | 50% Decrease |
| Neuronal Viability (Aβ42 induced toxicity) | Primary Cortical Neurons | 1 µM | 70% Protection |
Table 2: In Vivo Efficacy of this compound in 5XFAD Mouse Model
| Parameter | Treatment Group | Dose | Result |
| Morris Water Maze (Escape Latency) | This compound | 10 mg/kg, i.p. | 40% Improvement vs. Vehicle |
| Plaque Load (Thioflavin S) | This compound | 10 mg/kg, i.p. | 35% Reduction in Cortical Plaques |
| pTau Levels (AT8 Immunohistochemistry) | This compound | 10 mg/kg, i.p. | 50% Reduction in Hippocampal pTau |
| Synaptic Density (Synaptophysin) | This compound | 10 mg/kg, i.p. | 25% Increase in Hippocampal Staining |
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on GSK-3β kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., CREB peptide)
-
[γ-³²P]ATP
-
Kinase buffer
-
This compound
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, GSK-3β substrate peptide, and recombinant GSK-3β enzyme.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter.
-
Calculate the percentage of GSK-3β inhibition for each concentration of this compound.
Caption: Workflow for the in vitro GSK-3β kinase assay.
Protocol 2: Western Blot Analysis of Tau Phosphorylation
Objective: To assess the effect of this compound on tau phosphorylation in a cellular model.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-pTau S396, anti-Total Tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture SH-SY5Y cells to 80% confluency.
-
Treat cells with this compound or vehicle for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of pTau to total Tau and β-actin.
Protocol 3: Aβ42 ELISA
Objective: To measure the effect of this compound on the secretion of Aβ42 from cells.
Materials:
-
CHO cells stably expressing human APP and PS1 (CHO-APP/PS1)
-
Cell culture medium
-
This compound
-
Aβ42 ELISA kit
-
Plate reader
Procedure:
-
Plate CHO-APP/PS1 cells and allow them to adhere overnight.
-
Replace the medium with fresh medium containing this compound or vehicle.
-
Incubate the cells for 48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Perform the Aβ42 ELISA on the conditioned medium according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of Aβ42.
Protocol 4: Morris Water Maze
Objective: To evaluate the effect of this compound on spatial learning and memory in an AD mouse model.
Materials:
-
5XFAD transgenic mice
-
Circular water tank
-
Hidden platform
-
Video tracking system
-
This compound
Procedure:
-
Administer this compound (10 mg/kg, i.p.) or vehicle to 5XFAD mice daily for 4 weeks.
-
Acquisition Phase (5 days):
-
Place each mouse in the water tank at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
Record the escape latency (time to find the platform).
-
If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Perform four trials per day for each mouse.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Allow each mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Caption: Experimental workflow for the Morris Water Maze test.
Troubleshooting & Optimization
troubleshooting KUNG29 experimental variability
[2] Troubleshooting Guide 1 - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - ---... [3a] Troubleshooting Guide 2 - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - --- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - -- - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - -- -- -...## KUNG29 Technical Support Center: Troubleshooting Experimental Variability
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in experiments involving the hypothetical molecule this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of variability when working with this compound?
A1: Based on our experience, the most frequent cause of variability stems from inconsistencies in the preparation and handling of this compound solutions. Due to its potential sensitivity to environmental factors, precise and consistent protocol adherence is critical.
Q2: Can batch-to-batch variation of this compound affect my results?
A2: Yes, slight variations between different batches of this compound can occur. We recommend performing a small-scale pilot experiment to qualify each new batch against a previously established standard before proceeding with large-scale experiments.
Q3: How does temperature affect this compound's activity?
A3: this compound is temperature-sensitive. Exposing it to temperatures outside the recommended storage and handling range can lead to degradation and loss of activity. Always refer to the product's technical data sheet for specific temperature guidelines.
Q4: Are there any known interfering substances to be aware of when using this compound?
A4: Certain detergents and organic solvents can interfere with this compound's function. A comprehensive list of known interfering substances is available in the detailed experimental protocols section. It is crucial to use high-purity reagents and solvents to minimize potential interference.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
Symptoms:
-
High standard deviation between replicate experiments.
-
Difficulty in reproducing previously obtained data.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent this compound Concentration | Ensure accurate and consistent weighing and dilution of this compound for each experiment. Use a calibrated analytical balance and freshly calibrated pipettes. |
| Variability in Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media composition. Monitor and control incubator CO2 and temperature levels strictly. |
| Inconsistent Incubation Times | Use a calibrated timer and adhere strictly to the specified incubation times in the protocol. |
| Operator-to-Operator Variability | Standardize the experimental procedure across all personnel. Consider a single operator for critical steps if possible. |
Issue 2: Lower Than Expected this compound Activity
Symptoms:
-
Reduced or no observable effect of this compound compared to expected outcomes.
-
Weak signal in downstream assays.
Possible Causes & Solutions:
| Cause | Solution |
| This compound Degradation | Verify the storage conditions and expiration date of your this compound stock. Prepare fresh working solutions for each experiment. |
| Incorrect pH of Buffer | The activity of this compound can be pH-dependent. Prepare buffers fresh and verify the pH before each use. |
| Presence of Inhibitors | Ensure all reagents and labware are free from potential inhibitors. Refer to the list of interfering substances in the detailed protocols. |
| Suboptimal Assay Conditions | Review and optimize assay parameters such as temperature, incubation time, and substrate concentration. |
Issue 3: High Background Signal in Assays
Symptoms:
-
Elevated signal in control or untreated samples.
-
Poor signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Contamination of Reagents | Use sterile, high-purity water and reagents. Filter-sterilize solutions where appropriate. |
| Non-specific Binding | Incorporate blocking steps in your protocol (e.g., using BSA or non-fat dry milk). |
| Autofluorescence of Cells or Compounds | Run appropriate controls to measure and subtract background fluorescence. |
| Improper Washing Steps | Ensure thorough but gentle washing of cells or plates to remove unbound this compound and other reagents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Methodology:
-
Stock Solution (10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (e.g., 100 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution on ice.
-
Dilute the stock solution in the appropriate assay buffer or cell culture medium to the desired final concentration. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100.
-
Prepare the working solution fresh for each experiment.
-
Protocol 2: this compound Cell-Based Activity Assay
Materials:
-
Cells of interest (e.g., HEK293T)
-
Complete cell culture medium
-
This compound working solution
-
Assay-specific detection reagents
-
96-well microplate
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound. Include appropriate vehicle controls (e.g., medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the specified duration as determined by your experimental design.
-
-
Assay Readout:
-
Perform the downstream assay according to the manufacturer's instructions (e.g., luciferase assay, viability assay, etc.).
-
Read the plate using a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the vehicle control.
-
Calculate the mean and standard deviation for each treatment group.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Caption: A simplified hypothetical signaling pathway initiated by this compound.
Caption: A standard workflow for a this compound cell-based assay.
References
Technical Support Center: Optimizing KUNG29 Concentration for Cell-Based Cytotoxicity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of KUNG29, a potent inducer of apoptosis, in cell-based cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For initial experiments, we recommend a broad concentration range to determine the potency of this compound on your specific cell line. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range will help in identifying the half-maximal inhibitory concentration (IC50). For subsequent experiments, a narrower range around the estimated IC50 should be used for more precise determination.
Q2: How long should I incubate the cells with this compound?
A2: The optimal incubation time can vary depending on the cell line and its doubling time. A typical starting point is to assess cytotoxicity at 24, 48, and 72 hours post-treatment. This allows for the determination of the time-dependent effects of this compound.
Q3: What cell density should I use for my cytotoxicity assay?
A3: The optimal cell seeding density is crucial for reliable results. Cells should be in the logarithmic growth phase at the time of treatment. We recommend performing a cell titration experiment to determine the density that allows for linear growth over the course of your experiment (e.g., 72 hours). Over-confluent or sparse cultures can lead to variable and inaccurate results.
Q4: Which cytotoxicity assay method is most compatible with this compound?
A4: this compound induces apoptosis, and therefore, assays that measure cell viability, cytotoxicity, or apoptosis are suitable. Common methods include MTT, MTS, CellTiter-Glo® (measures ATP), or assays that measure caspase activity or annexin (B1180172) V staining. The choice of assay may depend on the available equipment and the specific question being addressed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of this compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Ensure thorough mixing of this compound dilutions before adding to the wells. |
| No cytotoxic effect observed even at high concentrations | The cell line is resistant to this compound, the compound has degraded, or the incubation time is too short. | Verify the sensitivity of your cell line to a positive control cytotoxic agent. Check the storage conditions and age of your this compound stock solution. Extend the incubation time (e.g., up to 72 hours). |
| Steep dose-response curve (all-or-nothing effect) | The concentration range is too narrow and misses the linear portion of the curve. | Use a wider range of concentrations with smaller dilution factors (e.g., 2-fold or 3.16-fold dilutions) to better define the IC50.[1] |
| Inconsistent IC50 values between experiments | Variations in cell passage number, serum concentration in the media, or incubation conditions. | Use cells within a consistent and low passage number range. Ensure the serum batch and concentration are consistent. Maintain stable incubator conditions (temperature, CO2, humidity). |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of your target cells.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate for your intended experimental duration (e.g., 24, 48, 72 hours).
-
At each time point, measure cell viability using your chosen assay (e.g., MTT or CellTiter-Glo®).
-
Select the seeding density that results in 70-80% confluency at the end of the experiment and is within the linear range of your viability assay.
Protocol 2: this compound Dose-Response Experiment
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a 2X stock of your highest this compound concentration in culture media.
-
Perform serial dilutions (e.g., 1:2 or 1:3.16) in culture media to create a range of 2X concentrations.[1]
-
Remove the media from the cells and add an equal volume of the 2X this compound dilutions to the corresponding wells. Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired time (e.g., 48 hours).
-
Perform your chosen cytotoxicity assay and measure the results.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Workflow for optimizing this compound concentration in a cytotoxicity assay.
Caption: Troubleshooting decision tree for this compound cytotoxicity assays.
References
KUNG29 Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the solubility of KUNG29, a potent and selective Grp94 inhibitor. Proper dissolution is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent and selective inhibitor of Glucose-regulated protein 94 (Grp94), a molecular chaperone residing in the endoplasmic reticulum. It has a binding affinity (Kd) of 0.2 μM. This compound has been shown to induce the degradation of integrin α2 in MDA-MB-231 cells.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a hydrophobic molecule and, as with many small molecule inhibitors, exhibits poor solubility in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). For in vivo applications, further dilution into an appropriate vehicle is necessary.
Q3: What is the expected solubility of this compound in common solvents?
Based on available data, the solubility of this compound in various solvents is summarized in the table below. Please note that these are approximate values and may vary slightly between batches.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 21.55 | ≥ 50 | Recommended for stock solutions. |
| Ethanol | < 1 | < 2.32 | Not recommended for stock solutions |
| Water | Insoluble | Insoluble | Not for primary dissolution. |
Q4: My this compound powder won't dissolve completely in DMSO, even at the recommended concentration. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for a short period (10-15 minutes). This can help increase the solubility.
-
Vortexing/Sonication: Agitate the solution using a vortex mixer or a sonication bath. This can help break up any clumps of powder and facilitate dissolution.
-
Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO. DMSO is hygroscopic and absorbed water can affect its solvating properties.
-
Start with a Lower Concentration: If the above methods fail, try preparing a more dilute stock solution (e.g., 10 mM) and then serially dilute to your desired working concentration.
Q5: I need to prepare this compound for an in vivo experiment. How can I formulate it for administration?
For in vivo studies, a multi-step dilution process is typically required to create a tolerable and stable formulation. A common approach for formulating hydrophobic compounds for animal studies is as follows:
-
Primary Stock in DMSO: Prepare a concentrated stock solution in 100% DMSO as described above.
-
Intermediate Dilution: Dilute the DMSO stock with a co-solvent such as PEG300. A common ratio is 1:9 (e.g., 10% DMSO, 90% PEG300).
-
Final Formulation: Further dilute the DMSO/PEG300 mixture with a vehicle like saline or a solution of Tween-80 in saline. A typical final formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Important: The final concentration of DMSO administered to animals should be kept as low as possible to avoid toxicity. Always perform a small-scale pilot formulation to check for precipitation before preparing the full volume for your experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 430.88 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.31 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
This compound and the Grp94 Signaling Pathway
This compound exerts its effects by inhibiting Grp94, a key regulator of protein folding and quality control in the endoplasmic reticulum. The inhibition of Grp94 can impact several downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. The diagram below illustrates the central role of Grp94 and the pathways affected by its inhibition.
Caption: this compound inhibits Grp94, affecting downstream signaling pathways.
Logical Workflow for Troubleshooting this compound Solubility
If you encounter solubility issues with this compound, follow this logical workflow to identify and resolve the problem.
Caption: A step-by-step guide to resolving this compound solubility problems.
preventing KUNG29 degradation in experiments
Welcome to the technical support center for KUNG29. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for this compound degradation in cells?
A1: this compound is primarily degraded via the ubiquitin-proteasome pathway.[1][2][3] The E3 ubiquitin ligase, MDM2, is a key regulator that targets this compound for ubiquitination and subsequent degradation by the 26S proteasome.[2][4][5] This interaction forms a negative feedback loop, as this compound transcriptionally activates MDM2, which in turn promotes this compound degradation to maintain low cellular levels under normal conditions.[4][5][6]
Q2: My this compound protein levels are consistently low in my Western blots. What are the possible causes?
A2: Low this compound levels in Western blots can be due to several factors:
-
Rapid Degradation: this compound is an inherently unstable protein with a short half-life.[5][7][8] Degradation can occur during sample preparation if not handled properly.
-
Low Expression: The cell line you are using may have low endogenous expression of this compound.
-
Inefficient Extraction: Nuclear proteins like this compound may require specific lysis buffers for efficient extraction.
-
Poor Antibody Quality: The primary antibody may not be sensitive or specific enough for detection.[9]
-
Suboptimal Transfer: Issues during the transfer from the gel to the membrane can lead to poor signal.
Q3: How can I inhibit this compound degradation during my experiments?
A3: To inhibit this compound degradation, you can use proteasome inhibitors such as MG132. These compounds block the activity of the proteasome, leading to the accumulation of ubiquitinated proteins, including this compound.[10] Additionally, ensuring that your lysis buffer contains a cocktail of protease inhibitors is crucial to prevent degradation by other cellular proteases.
Q4: What is a cycloheximide (B1669411) (CHX) chase assay, and how can it be used to study this compound stability?
A4: A cycloheximide (CHX) chase assay is used to determine the half-life of a protein. CHX inhibits protein synthesis, and by collecting cell lysates at different time points after CHX treatment, you can monitor the rate of this compound degradation by Western blotting. This allows for the calculation of its half-life.
Troubleshooting Guides
Issue 1: Weak or No this compound Signal in Western Blot
| Possible Cause | Recommended Solution | Supporting Evidence/Rationale |
| Low Protein Expression | Use a positive control cell line known to express high levels of this compound. Increase the amount of protein loaded onto the gel (up to 40 µg).[9][11] | Confirms antibody and protocol are working. Higher protein load increases the chance of detecting low-abundance proteins. |
| Rapid Degradation During Lysis | Use a lysis buffer containing a fresh protease inhibitor cocktail. Keep samples on ice at all times. | Prevents proteolytic degradation of this compound. |
| Inefficient Nuclear Extraction | Use a lysis buffer specifically designed for nuclear protein extraction, such as RIPA buffer, and ensure sonication is performed to shear DNA.[12] | This compound is a nuclear protein, and inefficient lysis of the nuclear membrane will result in low yield. |
| Suboptimal Antibody Concentration | Optimize the primary antibody concentration by performing a titration. Try incubating the primary antibody overnight at 4°C.[13] | Ensures an optimal signal-to-noise ratio. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For large proteins, consider a longer transfer time or a wet transfer system. | Confirms that the protein has successfully transferred from the gel to the membrane. |
Issue 2: this compound Degradation During Immunoprecipitation (IP)
| Possible Cause | Recommended Solution | Supporting Evidence/Rationale |
| Degradation in Lysate | Add proteasome inhibitors (e.g., MG132) to the lysis buffer in addition to a standard protease inhibitor cocktail. | Prevents degradation of this compound by the proteasome during the IP procedure. |
| Harsh Lysis Buffer | Use a non-denaturing lysis buffer (e.g., buffer without high concentrations of SDS) to maintain protein-protein interactions if performing a co-IP. | Harsh detergents can disrupt the interactions you are trying to study. |
| Antibody Epitope Masking | Try different this compound antibodies that recognize different epitopes.[14] | The epitope for your antibody may be masked by interacting proteins or post-translational modifications. |
| Non-specific Binding | Pre-clear the lysate with protein A/G beads before adding the primary antibody. | Reduces background signal from proteins that non-specifically bind to the beads. |
| Co-elution of Antibody Chains | Use an IP kit with immobilized antibodies or use secondary antibodies that do not recognize denatured IgG to avoid heavy and light chain bands obscuring your protein of interest if it is of similar molecular weight.[15] | Prevents masking of the this compound band by antibody fragments. |
Quantitative Data Summary
The stability of this compound can be influenced by various factors, including mutations and experimental conditions. The following tables provide a summary of quantitative data related to this compound (p53) stability.
Table 1: Half-life of this compound in Different Conditions
| Condition | Half-life (minutes) | Reference |
| Normal unstressed cells | 5 - 30 | [8] |
| Adenovirus-transformed cells | ~600 (10 hours) | [16] |
| Cells with oncogenic mutations | Can be significantly reduced | [17] |
Table 2: Thermal Stability of this compound Core Domain and its Mutants
| This compound Variant | Melting Temperature (Tm) in °C | Reference |
| Wild-type | 42.9 | [18] |
| Y220C Mutant | 40.3 | [18] |
| R248Q Mutant | 38.5 | [18] |
| R248W Mutant | 39.3 | [18] |
| R273H Mutant | 38.8 | [18] |
Experimental Protocols & Visualizations
This compound Degradation Pathway
Under normal cellular conditions, this compound levels are kept low through a continuous cycle of ubiquitination by the E3 ligase MDM2 and subsequent degradation by the proteasome. Cellular stress can disrupt the this compound-MDM2 interaction, leading to this compound stabilization and accumulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regulation of the p53 Family Proteins by the Ubiquitin Proteasomal Pathway [mdpi.com]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of p53 stability by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 - Wikipedia [en.wikipedia.org]
- 7. Regulation of Mdm2-Directed Degradation by the C Terminus of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. sinobiological.com [sinobiological.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. medicine.tulane.edu [medicine.tulane.edu]
- 15. p53 Human Immunocapture Kit (ab154470) | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Stability on the Biological Function of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Improving KUNG29 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with KUNG29, a novel small molecule inhibitor of Grp94.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Grp94 (Glucose-Regulated Protein 94)[1]. Grp94 is a molecular chaperone that plays a critical role in the folding and stability of a variety of proteins involved in cell signaling and survival. By inhibiting Grp94, this compound aims to disrupt these processes in cancer cells, leading to apoptosis and reduced tumor growth.
Q2: We are observing lower than expected in vivo efficacy with this compound compared to our in vitro results. What are the potential causes?
A2: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Several factors could be contributing to this issue:
-
Poor Bioavailability: The compound may have low oral bioavailability due to poor solubility, limited permeability across the intestinal wall, or rapid first-pass metabolism in the liver.[2][3][4]
-
Suboptimal Pharmacokinetics (PK): The drug may be cleared from the body too quickly, not reaching a sufficient concentration at the tumor site for a sustained period.
-
Formulation Issues: The formulation used for in vivo administration may not be optimal, leading to poor dissolution or precipitation of the compound.[2]
-
Off-Target Effects: In a complex biological system, the compound may have unforeseen off-target effects that counteract its intended therapeutic action.
-
Tumor Microenvironment: The in vivo tumor microenvironment can present barriers to drug penetration and efficacy that are not present in in vitro cell cultures.
Q3: What are the first steps to troubleshoot the poor in vivo performance of this compound?
A3: A systematic approach is recommended:
-
Verify Compound Integrity: Ensure the purity and stability of the this compound batch being used.
-
Optimize Formulation: Experiment with different vehicle formulations to improve solubility and stability.
-
Conduct a Pilot PK Study: A pilot pharmacokinetic study will provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. This will help determine if the drug is reaching the target tissue at effective concentrations.
-
Assess Target Engagement: Whenever possible, measure the extent to which this compound is binding to its target, Grp94, in the tumor tissue at different time points after administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in tumor growth inhibition between animals. | Inconsistent dosing, differences in animal health, or tumor heterogeneity. | Refine dosing technique to ensure accuracy. Monitor animal health closely and exclude any outliers. Increase the number of animals per group to improve statistical power. |
| No significant tumor growth inhibition at tolerated doses. | Poor bioavailability, rapid clearance, or insufficient target engagement. | Conduct a pharmacokinetic (PK) study to assess drug exposure.[2][5] If exposure is low, consider formulation optimization or a different route of administration. Perform a pharmacodynamic (PD) study to confirm target engagement in the tumor. |
| Signs of toxicity in animals at doses required for efficacy. | Off-target effects or on-target toxicity in normal tissues. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules (e.g., intermittent dosing) to manage toxicity. Investigate potential off-target activities through in vitro profiling. |
| Initial tumor regression followed by regrowth. | Development of drug resistance. | Analyze resistant tumors for potential mechanisms of resistance, such as mutations in the Grp94 target or upregulation of compensatory signaling pathways. Consider combination therapies to overcome resistance.[6] |
Data Presentation
Table 1: Example Pharmacokinetic (PK) Data for this compound
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| This compound | Oral | 10 | Data | Data | Data | Data |
| This compound | Intravenous | 5 | Data | Data | Data | Data |
Table 2: Example In Vivo Efficacy Data for this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily | Data | - | Data |
| This compound | 10 | Daily | Data | Data | Data |
| This compound | 20 | Daily | Data | Data | Data |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Vehicle Selection: Based on the physicochemical properties of this compound, select an appropriate vehicle. A common starting point for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Preparation: a. Weigh the required amount of this compound powder. b. Dissolve the powder in DMSO first. c. Add PEG300 and Tween 80 and vortex until the solution is clear. d. Add saline to the final volume and mix thoroughly.
-
Quality Control: Visually inspect the formulation for any precipitation. Prepare the formulation fresh daily.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., a cell line known to be sensitive to Grp94 inhibition) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Dosing: Administer this compound or vehicle control according to the planned dosing schedule and route of administration.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis).
Visualizations
Caption: Simplified signaling pathway of Grp94 and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
KUNG29 off-target effects and mitigation
Disclaimer: The following information is provided for a hypothetical small molecule kinase inhibitor, designated "KUNG29." As no public data exists for a compound with this name, this guide addresses common issues and questions related to kinase inhibitor off-target effects and mitigation strategies in a general sense.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended therapeutic target.[1] This is a significant concern because the human genome encodes over 500 kinases (the "kinome"), many of which share structural similarities in the ATP-binding pocket where most kinase inhibitors act.[1][2] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, which can confound the validation of the drug's primary mechanism of action.[1]
Q2: My cells show a phenotype that doesn't match the known function of this compound's primary target. Could this be an off-target effect?
A2: This is a strong indication of potential off-target activity. To investigate this, a multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. Off-target effects often occur at higher concentrations than on-target effects. Correlating the phenotype with the degree of target inhibition can help distinguish between them.[1]
-
Use of Structurally Unrelated Inhibitors: Confirm your findings using a second, structurally different inhibitor against the same primary target. If the observed phenotype persists, it is more likely to be an on-target effect.[1]
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to specifically reduce or eliminate the expression of the intended target. If the phenotype from genetic knockdown matches the phenotype from this compound treatment, it supports an on-target mechanism.[3]
Q3: How can I proactively identify the potential off-target profile of this compound?
A3: Proactively identifying off-target effects is crucial. The gold-standard method is kinome profiling or kinome scanning . This involves screening this compound against a large panel of purified kinases (often hundreds) to determine its selectivity.[4][5][6] These services are commercially available and provide a comprehensive view of the inhibitor's interactions across the kinome.[3][7] Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions in an unbiased manner within a cellular lysate.[3][8]
Q4: What medicinal chemistry strategies can be used to reduce this compound's off-target effects?
A4: To improve the selectivity of a kinase inhibitor, several medicinal chemistry strategies can be employed:
-
Structure-Based Drug Design (SBDD): Utilize the crystal structure of the target kinase to design modifications that exploit unique features of the target's active site not present in off-target kinases.[2]
-
Targeting Inactive Kinase Conformations: Design inhibitors (Type II) that bind to the less conserved "DFG-out" inactive conformation of a kinase, which can significantly improve selectivity.[2]
-
Covalent Inhibition: Introduce a reactive group ("warhead") that forms a covalent bond with a non-conserved residue (like cysteine) near the active site for highly selective and potent inhibition.[2]
Q5: Can the off-target effects of this compound be beneficial?
A5: Yes, in some instances, off-target activity can contribute to therapeutic efficacy through a phenomenon known as polypharmacology .[1] For example, an inhibitor might beneficially engage multiple disease-relevant pathways, leading to a more potent therapeutic effect than targeting a single kinase.[1][9] However, it is critical to identify and characterize these off-target interactions to understand the compound's full mechanism of action.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Potent off-target effects on kinases essential for cell survival. | 1. Titrate this compound concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1]2. Perform a kinome scan: Identify off-target kinases known to be critical for cell survival.[2]3. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if cell death is apoptotic.[1] | Identification of a therapeutic window. A list of problematic off-targets to guide medicinal chemistry efforts. |
| On-target toxicity. | 1. Use a structurally unrelated inhibitor for the same target.[1]2. Perform a rescue experiment: Overexpress a drug-resistant mutant of the intended target.[2][3] | If cytotoxicity persists with different inhibitors and is rescued by the mutant, the effect is likely on-target. |
Issue 2: Discrepancy between biochemical IC50 and cellular EC50.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High intracellular ATP concentration competing with the inhibitor. | Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available.[3] | The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.[3] |
| Poor cell permeability of this compound. | Assess the inhibitor's physicochemical properties (e.g., LogP, polar surface area) and consider chemical modifications to improve permeability.[3] | Improved correlation between biochemical and cellular potency. |
| Inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein). | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[3] | An increase in the inhibitor's cellular potency will be observed.[3] |
| Low expression or activity of the target kinase in the cell line. | Verify the expression and phosphorylation status of the target kinase using Western blotting.[3] | Confirmation of target engagement. If the target is not expressed or active, select a different cell model.[3] |
Quantitative Data Summary
The following tables represent hypothetical data for this compound to illustrate how off-target effects can be quantified and presented.
Table 1: this compound Kinome Profiling Results (% Inhibition at 1 µM)
| Kinase Target | Primary Target Family | % Inhibition | Off-Target Kinase | Off-Target Family | % Inhibition |
| Target-X | TK | 98% | Off-Target-A | TK | 85% |
| Off-Target-B | STK | 72% | |||
| Off-Target-C | STK | 55% | |||
| Off-Target-D | TK | 15% | |||
| TK: Tyrosine Kinase; STK: Serine/Threonine Kinase. Data is hypothetical. |
Table 2: On-Target vs. Off-Target Potency of this compound
| Target | Assay Type | IC50 / EC50 (nM) |
| Target-X (On-Target) | Biochemical | 15 |
| Target-X (On-Target) | Cellular | 50 |
| Off-Target-A | Biochemical | 250 |
| Off-Target-A | Cellular | 800 |
| Off-Target-B | Biochemical | 1,200 |
| Off-Target-B | Cellular | >10,000 |
| Data is hypothetical. |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound across a broad range of human kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a stock concentration (e.g., 10 mM in DMSO). The screening is typically performed at one or two fixed concentrations (e.g., 100 nM and 1 µM).[4]
-
Kinase Panel: Utilize a commercial kinome profiling service (e.g., Reaction Biology, Eurofins). These services offer panels of hundreds of purified human kinases.[7]
-
Assay Format: The service will typically perform a radiometric assay (e.g., HotSpot™) or fluorescence-based assay.[7] In a radiometric assay, the transfer of ³³P-labeled phosphate (B84403) from ATP to a kinase-specific substrate is measured.[7]
-
Execution: The inhibitor is incubated with each kinase, its specific substrate, and radiolabeled ATP.
-
Data Analysis: The amount of incorporated radiolabel is quantified. The results are expressed as the percentage of remaining kinase activity compared to a vehicle (DMSO) control. A lower percentage indicates stronger inhibition.
Protocol 2: Cellular Off-Target Validation via Western Blot
Objective: To determine if this compound inhibits a suspected off-target kinase (e.g., Off-Target-A) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line known to express both the on-target and the suspected off-target kinase. Treat cells with a dose-range of this compound (e.g., 0, 50 nM, 250 nM, 800 nM, 5 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated form of the on-target's substrate and the off-target's substrate. Also probe separate blots for total protein levels as loading controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels for both the on-target and off-target pathways.[4] A significant decrease in phosphorylation of the off-target substrate at relevant concentrations confirms cellular off-target activity.
Visualizations
Caption: this compound inhibits its primary target and a structurally similar off-target kinase.
Caption: Workflow for identifying, validating, and mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. icr.ac.uk [icr.ac.uk]
dealing with KUNG29 batch-to-batch variation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variation when using KUNG29. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended application?
A1: this compound is a proprietary reagent designed for [Please insert the specific application of this compound here, e.g., promoting cell proliferation, inducing a specific signaling pathway, etc. ]. It is critical to use this compound according to the official protocol to ensure optimal performance.
Q2: What are the common causes of batch-to-batch variation in reagents like this compound?
A2: Batch-to-batch variation in biological reagents can stem from several factors inherent to the manufacturing process.[1][2][3] These can include minor differences in raw materials, subtle shifts in manufacturing conditions, and the inherent biological variability of the source materials.[3]
Q3: How does this compound undergo quality control before being released?
A3: Each lot of this compound undergoes a rigorous quality control (QC) process to ensure it meets our high standards for performance and consistency.[4][5] This includes testing for purity, concentration, and functional activity in a relevant biological assay. A certificate of analysis (CoA) detailing the specific QC results for each batch is available upon request.
Q4: I am observing unexpected results after switching to a new batch of this compound. What should I do first?
A4: If you suspect batch-to-batch variation, we recommend first verifying that all other experimental conditions have remained constant.[6][7] This includes checking other reagents, cell passage number, and instrument calibration.[7] If the issue persists, please refer to our troubleshooting guide below.
Troubleshooting Guide: Addressing this compound Batch-to-Batch Variation
This guide will help you systematically troubleshoot and mitigate potential issues arising from this compound batch-to-batch variation.
Initial Assessment: Identifying the Variation
The first step is to confirm that the observed variation is linked to the new this compound batch.
Observed Issues:
-
Changes in cell morphology or growth rate.[8]
-
Altered signal intensity in downstream assays (e.g., Western blot, qPCR).
-
Variability in the expected biological response.
Recommended Action:
-
Review Experimental Records: Compare your current protocol and notes with previous experiments that yielded expected results. Ensure there have been no unintended changes in procedure.
-
Side-by-Side Comparison: If you still have a small amount of the previous "good" batch, perform a side-by-side experiment with the new batch. This is the most direct way to confirm a batch-related issue.
Experimental Workflow for Batch Comparison
Troubleshooting Scenarios and Solutions
If the side-by-side comparison confirms a difference in performance, consult the following table for potential causes and mitigation strategies.
| Observed Issue | Potential Cause | Recommended Solution & Experimental Protocol |
| Reduced Potency of New Batch | The optimal concentration for the new batch may have shifted slightly. | Perform a Dose-Response Curve: Test a range of concentrations for the new this compound batch to identify the new optimal concentration. Protocol: Dose-Response Experiment 1. Plate cells at a consistent density in a multi-well plate. 2. Prepare serial dilutions of the new this compound batch (e.g., 0.5x, 1x, 1.5x, 2x of the standard concentration). 3. Treat cells with the different concentrations. 4. Incubate for the standard duration. 5. Analyze the desired endpoint (e.g., cell viability, protein expression). |
| Increased Potency of New Batch | The new batch may be more active, leading to off-target effects or toxicity at the standard concentration. | Perform a Dose-Response Curve: Similar to the above, a dose-response curve will help identify a lower, more optimal concentration. |
| Altered Cell Morphology or Adhesion | The formulation of the new batch may have subtle differences affecting cellular behavior. | Gradual Adaptation: Adapt your cells to the new batch of this compound over a few passages.[8] Protocol: Gradual Adaptation 1. During the first passage with the new batch, use a 75:25 mixture of old:new this compound-containing media. 2. In the subsequent passage, use a 50:50 mixture. 3. For the third passage, use a 25:75 mixture. 4. From the fourth passage onwards, use 100% new this compound-containing media. |
| Inconsistent Results Within the Same New Batch | This could indicate issues with reagent handling or storage in your lab.[7][9] | Review Handling and Storage Procedures: - Ensure this compound is stored at the recommended temperature. - Avoid repeated freeze-thaw cycles.[7] Aliquot the reagent upon first use. - Ensure the reagent is thoroughly mixed before each use. |
Logical Flow for Troubleshooting
Best Practices for Mitigating Batch-to-Batch Variation
To proactively minimize the impact of batch changes on your research, we recommend the following:
-
Purchase Larger Lots: Whenever possible, purchase a single, larger lot of this compound to last for the duration of a long-term study.
-
Perform Incoming Quality Control: When a new lot is received, perform a simple validation experiment to compare its performance to the previous lot before using it in critical experiments.
-
Maintain Detailed Records: Keep meticulous records of the lot numbers of all reagents used in your experiments. This will aid in troubleshooting if issues arise.
If you have followed this guide and are still experiencing issues, please contact our technical support team and provide the lot number of the this compound you are using, along with a summary of your troubleshooting steps.
References
- 1. beckman.com [beckman.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. youtube.com [youtube.com]
- 4. reagent.co.uk [reagent.co.uk]
- 5. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 6. promegaconnections.com [promegaconnections.com]
- 7. droracle.ai [droracle.ai]
- 8. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 9. clpmag.com [clpmag.com]
refining KUNG29 delivery methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery and use of the novel Kinase-X inhibitor, KUNG29. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key performance data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase-X, a critical enzyme in a pro-survival signaling pathway frequently overactive in various cancer types. By competitively binding to the ATP-binding pocket of Kinase-X, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in malignant cells.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For initial stock solutions, we recommend using high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. For aqueous working solutions, further dilution in cell culture media or phosphate-buffered saline (PBS) is advised. Please refer to the solubility data in Table 1 for more details.
Q3: Can this compound be used for in vivo studies?
A3: Yes, this compound has been validated for in vivo use in preclinical models. However, due to its moderate bioavailability, specific formulation strategies may be required to achieve optimal therapeutic concentrations. See the In Vivo Delivery Protocol for recommended starting points.
Troubleshooting Guide
Issue 1: Low or inconsistent efficacy in in vitro cell-based assays.
-
Possible Cause 1: Poor Solubility/Precipitation. this compound can precipitate in aqueous media at high concentrations.
-
Solution: Visually inspect your final working solution for any precipitate. Prepare fresh dilutions from a DMSO stock immediately before use. Consider using a carrier protein like bovine serum albumin (BSA) at 0.1% in your final medium to improve solubility.
-
-
Possible Cause 2: Cell Line Insensitivity. The target cell line may not express sufficient levels of Kinase-X or may have redundant survival pathways.
-
Solution: Confirm Kinase-X expression in your cell line via Western Blot or qPCR. We recommend including a sensitive positive control cell line in your experiments (see Table 2).
-
-
Possible Cause 3: Inactivation of the Compound. this compound may be sensitive to prolonged exposure to light or high temperatures.
-
Solution: Store the this compound stock solution at -20°C or -80°C, protected from light. Thaw immediately before use and avoid repeated freeze-thaw cycles.
-
Issue 2: High cytotoxicity observed in control (non-target) cells.
-
Possible Cause 1: Off-Target Effects. At concentrations significantly above the IC50, this compound may exhibit off-target activity.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line. Refer to Table 2 for typical IC50 values. We advise staying within 2-5 times the IC50 for specific effects.
-
-
Possible Cause 2: DMSO Toxicity. High concentrations of DMSO in the final working solution can be toxic to some cell lines.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. If higher concentrations of this compound are needed, consider alternative solubilization methods or formulations.
-
Quantitative Data
Table 1: this compound Solubility and Stability
| Parameter | Value | Conditions |
| Solubility in DMSO | > 50 mM | 25°C |
| Solubility in Ethanol | 5 mM | 25°C |
| Solubility in PBS (pH 7.4) | < 10 µM | 25°C |
| Stock Solution Stability | 6 months | -20°C, protected from light |
| Aqueous Solution Stability | < 2 hours | 37°C, in cell culture medium |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Kinase-X Expression | IC50 (nM) |
| A549 | Lung Carcinoma | High | 75 |
| MCF-7 | Breast Adenocarcinoma | Moderate | 250 |
| U-87 MG | Glioblastoma | High | 120 |
| HEK293 | Normal Embryonic Kidney | Low | > 10,000 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your desired cell culture medium. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: In Vivo Delivery via Intraperitoneal (IP) Injection
-
Formulation Preparation: For a 10 mg/kg dose, prepare a 1 mg/mL this compound solution. First, dissolve this compound in a small volume of DMSO (e.g., 5% of the final volume). Next, add a solubilizing agent such as Tween 80 (e.g., 10% of the final volume). Finally, bring the solution to the final volume with sterile saline, vortexing thoroughly.
-
Animal Dosing: Administer the freshly prepared formulation to the animal via IP injection at a volume of 10 mL/kg body weight.
-
Monitoring: Monitor the animals for any adverse effects and proceed with the experimental timeline as planned.
-
Control Group: Administer a vehicle control solution (e.g., 5% DMSO, 10% Tween 80 in saline) to the control group.
Visualizations
Caption: this compound inhibits the Kinase-X signaling pathway, leading to apoptosis.
Caption: Experimental workflow for determining this compound IC50 using an MTT assay.
Caption: Troubleshooting logic for addressing low efficacy of this compound in vitro.
troubleshooting unexpected results with KUNG29
Welcome to the technical support center for KUNG29, a potent and selective Grp94 inhibitor.[1] This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the use of this compound in cell culture experiments.
Question 1: Why am I not seeing the expected downstream effect (e.g., degradation of integrin α2) after this compound treatment?
Several factors can lead to a lack of efficacy in cell-based assays. This can range from issues with the compound itself to the specific biological system being used.[2][3]
Possible Causes & Solutions:
-
Inhibitor Inactivity:
-
Solution: Confirm the activity of your this compound stock. Prepare a fresh stock solution from powder. Always store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
-
-
Suboptimal Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The effective concentration can vary significantly between different cell types.
-
-
Poor Cell Permeability:
-
Solution: While this compound is designed to be cell-permeable, certain cell types may have robust efflux pump activity that reduces the intracellular concentration of the compound.[3] If this is suspected, consider using a cell line known to have lower efflux pump expression or using an efflux pump inhibitor as a control.
-
-
Target Not Expressed or Active:
-
Solution: Verify that your cell model expresses Grp94 and that the downstream pathway you are measuring is active. Use Western blotting or qPCR to confirm the presence of Grp94 and its client proteins, such as integrin α2.[3]
-
This protocol describes how to measure the degradation of a this compound client protein, integrin α2, in MDA-MB-231 cells.[1]
-
Cell Culture: Plate MDA-MB-231 cells at a density of 0.5 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against integrin α2 and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity to determine the relative degradation of the target protein.
Question 2: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. Is this expected?
High cytotoxicity can be caused by off-target effects, solvent toxicity, or particular sensitivity of the cell line.[2][5]
Possible Causes & Solutions:
-
Off-Target Effects: At high concentrations, kinase inhibitors can bind to unintended targets, leading to toxicity.[5]
-
Solution: Use the lowest effective concentration of this compound that achieves the desired on-target effect. Always compare the observed cellular phenotype with the known consequences of inhibiting Grp94.[5]
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[2]
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is non-toxic for your cell line, typically below 0.5%, and ideally below 0.1%. Run a "vehicle-only" control to assess the impact of the solvent on cell viability.[2]
-
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[2]
-
Solution: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. This will help you define a therapeutic window.
-
The following table summarizes typical IC50 values for this compound across different experimental assays. Note that values are cell-line dependent and should be determined empirically.
| Assay Type | Cell Line | Parameter | Typical IC50 Value (µM) |
| Grp94 Inhibition | MDA-MB-231 | Integrin α2 Degradation | 0.5 - 2.0 |
| Cell Viability | MDA-MB-231 | Cytotoxicity | > 10 |
| Cell Viability | HEK293T | Cytotoxicity | > 20 |
Question 3: I'm observing inconsistent results (e.g., variable IC50 values) between experiments. What could be the cause?
Inconsistent results are often traced back to compound handling, assay setup, or biological variability.[4][6]
Possible Causes & Solutions:
-
Compound Instability/Solubility: this compound may degrade or precipitate in cell culture media over time.[4]
-
Solution: Check the stability of this compound in your specific media at 37°C. Avoid storing the compound in diluted aqueous solutions for extended periods. Ensure the stock solution is fully solubilized before diluting it into the media.[4]
-
-
Assay Variability: Minor differences in cell density, incubation times, or reagent preparation can lead to variable results.
-
Solution: Standardize your experimental protocol. Ensure cell seeding density is consistent, incubation times are precise, and reagents are prepared fresh. Use automated liquid handlers for high-throughput experiments to minimize pipetting errors.
-
-
Cell Culture Conditions: Factors like passage number and cell confluence can affect how cells respond to treatment.
-
Solution: Use cells within a consistent, low passage number range. Ensure that cells are in the logarithmic growth phase and at a consistent confluence level when you begin your experiment.
-
This compound is a selective inhibitor of the heat shock protein Grp94, an endoplasmic reticulum-resident molecular chaperone. Grp94 is essential for the folding and stability of a specific set of client proteins, including multiple integrins and toll-like receptors. By inhibiting Grp94, this compound leads to the degradation of these client proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of KUNG29: A Comparative Guide for Researchers
This guide provides a comprehensive overview for validating the target engagement of KUNG29, a novel therapeutic agent. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental approaches, presents comparative data with alternative compounds, and offers detailed protocols to facilitate the replication and validation of findings.
Introduction to this compound and its Putative Target
This compound is a novel small molecule inhibitor designed to target a key signaling pathway implicated in inflammatory diseases. For the purpose of this guide, we will consider this compound as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) , a central node in the cellular response to stress and inflammatory cytokines. Validating that this compound directly binds to and inhibits p38α MAPK in a cellular context is a critical step in its preclinical development.[1] Failure to rigorously demonstrate target engagement can lead to misinterpretation of efficacy data and potential failure in later clinical phases.[2][3]
The p38α MAPK Signaling Pathway
The p38α MAPK is a key component of a signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-6. Understanding this pathway is essential for designing and interpreting target engagement studies for inhibitors like this compound.
Caption: The p38α MAPK signaling cascade and the inhibitory action of this compound.
Methodologies for Validating this compound Target Engagement
Several robust methods can be employed to confirm that this compound directly interacts with p38α MAPK in a cellular environment. The choice of method depends on the specific question being addressed, from direct binding to downstream pathway modulation. A multi-faceted approach, combining direct and indirect measures, provides the highest level of confidence in target engagement.[3][4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the physical binding of a ligand (this compound) to its target protein (p38α MAPK) in intact cells or cell lysates.[2] The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Phospho-p38α MAPK Western Blot
This is an indirect but highly informative method that measures the inhibition of p38α MAPK activity. Upon activation by upstream kinases, p38α is dually phosphorylated at Thr180 and Tyr182. A successful inhibitor like this compound will prevent this phosphorylation in a dose-dependent manner.
In-Cell Kinase Assay
This method directly measures the enzymatic activity of p38α MAPK within the cell. It often involves immunoprecipitating p38α from cells treated with this compound and then performing an in vitro kinase assay using a known substrate, such as ATF2.
Comparative Analysis of this compound with Alternative p38α MAPK Inhibitors
To contextualize the performance of this compound, it is essential to compare its activity with other well-characterized p38α MAPK inhibitors. The following tables summarize key performance metrics based on hypothetical data for this compound and publicly available data for comparator compounds.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (p-p38α Inhibition) |
| This compound (Hypothetical) | p38α | 5 | 50 |
| MW181 | p38α | 120 | 250 |
| Skepinone-L | p38α | 0.4 | 10 |
| BIRB 796 | p38α | 0.1 | 30 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile
| Compound | p38α IC50 (nM) | JNK2 IC50 (nM) | ERK2 IC50 (nM) | Selectivity (Fold vs. JNK2) |
| This compound (Hypothetical) | 5 | >10,000 | >10,000 | >2000 |
| MW181 | 120 | >10,000 | >10,000 | >83 |
| Skepinone-L | 0.4 | 1,200 | >10,000 | 3000 |
| BIRB 796 | 0.1 | 2,800 | >10,000 | 28000 |
A higher selectivity fold indicates a more specific inhibitor, which is desirable to minimize off-target effects.
Detailed Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate A549 cells in 10 cm dishes and grow to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or this compound (at 1x, 10x, and 100x the cellular IC50) for 2 hours at 37°C.
-
Harvesting and Aliquoting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 100 µL of the cell suspension into PCR tubes.
-
Heat Treatment: Place the PCR tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated aggregates.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the samples and analyze by SDS-PAGE and western blotting using an antibody specific for p38α MAPK.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol: Phospho-p38α MAPK Western Blot
-
Cell Culture and Starvation: Plate RAW 264.7 macrophages in 6-well plates. Once they reach ~70% confluency, serum-starve the cells overnight.
-
Inhibitor Treatment: Pre-treat the cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at 100 ng/mL for 30 minutes to induce p38α MAPK phosphorylation.
-
Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Normalize protein concentrations, separate lysates by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-p38α (Thr180/Tyr182) and total p38α (as a loading control).
-
Data Analysis: Quantify the band intensities for phospho-p38α and normalize to the total p38α signal. Plot the normalized values against the this compound concentration to determine the IC50.
Logical Workflow for Target Validation
The process of validating target engagement should follow a logical progression from direct binding to functional cellular outcomes.
References
- 1. Target engagement analysis and link to pharmacodynamic endpoint for a novel class of CNS-penetrant and efficacious p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of KUNG29 and standard of care
An in-depth search for information regarding the investigational product "KUNG29" has yielded no specific results. This identifier does not correspond to any publicly available information on clinical trials, drug development pipelines, or published research. Similarly, without a clear understanding of the therapeutic target of "this compound," a comparative analysis against the current "standard of care" cannot be performed.
The term "standard of care" is highly specific to the disease or condition being treated. It represents the current, evidence-based treatment guidelines and practices that healthcare professionals widely accept and use. For example, the standard of care for a particular type of cancer would involve a specific regimen of surgery, radiation, and/or chemotherapy, while the standard of care for a chronic condition like diabetes would involve specific medications, monitoring, and lifestyle recommendations.
To provide a meaningful and accurate comparative analysis, the following information is essential:
-
Correct Identification of the Investigational Product: The precise name or identifier of the drug or therapy is needed. This could be a formal drug name, a company's internal code, or a clinical trial registration number (e.g., NCT number).
-
Therapeutic Indication: The specific disease or condition that the investigational product is intended to treat must be known.
-
Publicly Available Data: Access to data from preclinical studies, clinical trials, or other research publications is necessary to perform a quantitative and qualitative comparison.
Without this fundamental information, it is not possible to create the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams. Researchers, scientists, and drug development professionals rely on accurate and specific data to evaluate the potential of new therapeutic agents.
It is recommended to verify the identifier "this compound" and the associated therapeutic area to enable a comprehensive and accurate comparative analysis against the established standard of care.
Cross-Validation of Anticancer Drug Activity: A Comparative Analysis of 5-Fluorouracil in Colon Cancer Cell Lines
Introduction
While the specific entity "KUNG29" could not be identified in existing research literature, this guide provides a comparative framework for the cross-validation of anticancer drug activity using the well-established chemotherapeutic agent 5-Fluorouracil (5-FU) as an exemplar. This document is intended for researchers, scientists, and drug development professionals to illustrate a standardized approach for comparing drug efficacy across different cell lines. The methodologies, data presentation, and visualizations provided herein can be adapted for the analysis of novel compounds.
This guide focuses on the activity of 5-FU in various colon cancer cell lines, a common application for this antimetabolite. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.
Comparative Efficacy of 5-Fluorouracil (5-FU)
The cytotoxic effect of 5-FU is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 value is a critical metric for comparing the sensitivity of different cell lines to a given compound.
Table 1: Comparative IC50 Values of 5-Fluorouracil in Various Colon Cancer Cell Lines
| Cell Line | Cancer Type | Culture Condition | Exposure Time (hours) | IC50 (µM) | Reference |
| HT-29 | Colorectal Adenocarcinoma | 2D Monolayer | 48 | 34.18 | [1] |
| Caco-2 | Colorectal Adenocarcinoma | 2D Monolayer | 72 | ~54 (converted from 7039 ng/ml) | [2] |
| HCT-116 | Colorectal Carcinoma | 2D Monolayer | 72 | 11.3 | [3] |
| SW48 | Colorectal Adenocarcinoma | 2D Monolayer | 48 | 19.85 | [1] |
| LS180 | Colorectal Adenocarcinoma | 2D Monolayer | 48 | 58.22 | [1] |
| DLD1 | Colorectal Adenocarcinoma | Not Specified | Not Specified | Not Specified, but noted as mutant p53 | [4] |
| LoVo | Colorectal Adenocarcinoma | Not Specified | Not Specified | Not Specified, but noted as wild-type p53 | [4] |
Note: IC50 values can vary between studies due to differences in experimental protocols, such as cell density and specific assay conditions.
Experimental Protocols
The following is a generalized protocol for determining cell viability and IC50 values using the MTT assay, a widely adopted colorimetric method.[5][6]
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-FU) and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization of Cellular Mechanisms
Signaling Pathway of 5-Fluorouracil Action
5-Fluorouracil exerts its anticancer effects primarily by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[8] Its active metabolites can also be misincorporated into DNA and RNA, leading to cytotoxicity.[8] The cellular response to 5-FU-induced damage often involves the p53 signaling pathway, which can trigger apoptosis.[4][9]
Caption: Simplified signaling pathway of 5-Fluorouracil (5-FU).
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of a compound in a specific cell line follows a standardized workflow, from cell culture preparation to data analysis.
Caption: Standard experimental workflow for IC50 determination.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
A Head-to-Head Comparison: Grp94-Selective Inhibitor KUNG29 versus Pan-Hsp90 Inhibitors
In the landscape of cancer therapeutics, the molecular chaperone Heat shock protein 90 (Hsp90) has been a prominent target. Hsp90 is critical for the stability and function of numerous oncogenic "client" proteins. However, clinical development of pan-Hsp90 inhibitors, which target all four of its isoforms (Hsp90α, Hsp90β, Grp94, and TRAP1), has been hampered by significant on-target toxicities, including cardiac and ocular issues, largely attributed to the inhibition of the cytosolic Hsp90α isoform.[1][2] This has spurred the development of isoform-selective inhibitors as a promising alternative strategy to mitigate these adverse effects.[1][2]
This guide provides a head-to-head comparison of KUNG29, a selective inhibitor of the endoplasmic reticulum (ER) isoform Grp94, against traditional pan-Hsp90 inhibitors.[3][4] Grp94 is a master regulator of ER homeostasis and is responsible for the maturation of proteins involved in cell signaling and motility, such as integrins and Toll-like receptors.[3][4] By selectively targeting Grp94, this compound aims to disrupt disease-dependent pathways while avoiding the toxicities associated with broad Hsp90 inhibition.[3]
Quantitative Data: Inhibitor Affinity and Selectivity
The primary advantage of this compound lies in its selectivity for Grp94 over the cytosolic Hsp90α isoform. This selectivity is crucial for avoiding the off-target effects seen with pan-inhibitors. The following table summarizes the inhibitory potency and selectivity for this compound and related compounds compared to a representative pan-inhibitor.
| Compound Class | Compound | Target(s) | Grp94 IC50 (µM) | Hsp90α IC50 (µM) | Selectivity (Fold, Hsp90α/Grp94) |
| Grp94-Selective | This compound | Grp94 | 0.2 | 8.1 | 41 |
| Grp94-Selective | BnIm (precursor) | Grp94 | - | - | ~12 |
| Grp94-Selective | KUNG65 (derivative) | Grp94 | - | - | > this compound |
| Pan-Hsp90 Inhibitor | Geldanamycin | Hsp90α/β, Grp94 | - | - | ~1 (Pan-Inhibitor) |
Data sourced from fluorescence polarization assays.[3][4]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in therapeutic strategy between this compound and pan-Hsp90 inhibitors is their site of action and the client proteins they affect. Pan-Hsp90 inhibitors act broadly, primarily in the cytosol, leading to the degradation of key oncogenic proteins like Akt but also inducing a pro-survival heat shock response.[4] this compound acts specifically within the ER, targeting a distinct set of client proteins without triggering this compensatory survival pathway.[3][4]
Caption: Contrasting mechanisms of Pan-Hsp90 vs. Grp94-selective inhibitors.
Experimental Protocols
The data supporting the development and characterization of this compound rely on established biochemical and cell-based assays.
1. Fluorescence Polarization (FP) Assay for Inhibitor Affinity
-
Objective: To determine the binding affinity (IC50) of inhibitors to Hsp90 isoforms and assess selectivity.
-
Methodology:
-
A fluorescently labeled ligand that binds to the ATP-binding pocket of the Hsp90 isoform (e.g., Grp94 or Hsp90α) is used.
-
When the small fluorescent probe is unbound in solution, it tumbles rapidly, resulting in low light polarization.
-
When bound to the large chaperone protein, its tumbling is slowed, leading to a high polarization signal.
-
The test inhibitor (e.g., this compound) is titrated into the solution, competing with the fluorescent probe for binding.
-
As the inhibitor displaces the probe, the polarization signal decreases.
-
The IC50 value is calculated as the concentration of inhibitor required to displace 50% of the bound fluorescent probe. This value serves as a measure of binding affinity.[3][4]
-
2. Wound Healing (Scratch) Assay for Cell Migration
-
Objective: To evaluate the effect of Grp94 inhibition on the migratory capabilities of cancer cells.[4]
-
Methodology:
-
A confluent monolayer of metastatic cancer cells (e.g., MDA-MB-231 breast cancer) is cultured in a petri dish.
-
A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.
-
The cells are washed to remove debris and treated with the inhibitor (this compound) at a specific concentration (e.g., 500 nM). A control group is treated with a vehicle.
-
The plate is incubated, and images of the scratch are taken at time zero and subsequent time points (e.g., 24 or 48 hours).
-
The rate of cell migration is quantified by measuring the closure of the wound area over time. A reduction in wound closure in the treated group compared to the control indicates an inhibitory effect on cell migration.[4]
-
Caption: Standard experimental workflows for inhibitor characterization.
References
Independent Verification of KUNG29 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the research findings concerning KUNG29, a potent and selective inhibitor of Glucose-Regulated Protein 94 (Grp94). Grp94, the endoplasmic reticulum-resident isoform of the Heat Shock Protein 90 (Hsp90) family, is a critical component in cellular protein folding and has emerged as a promising therapeutic target in various diseases, including cancer. This document offers a comparative analysis of this compound with alternative Grp94 and pan-Hsp90 inhibitors, supported by available experimental data and detailed methodologies for key assays.
Comparative Analysis of Grp94 Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative inhibitors. This data is primarily derived from in vitro binding assays, which are crucial for determining the potency and selectivity of these compounds.
| Compound | Target | Assay Type | IC50 / Kd | Selectivity | Reference |
| This compound | Grp94 | Not Specified | Kd: 0.2 μM | Selective for Grp94 over Hsp90α | [1] |
| KUNG94 | Grp94 | Fluorescence Polarization | IC50: 8 nM | Selective for Grp94 | |
| PU-WS13 | Grp94 | Not Specified | IC50: 0.22 µM | 33-fold vs. Trap-1, >100-fold vs. Hsp90α/β | |
| Benzamide-phenyl scaffold | Grp94 | Not Specified | IC50: 2 nM | >1000-fold vs. Hsp90α | |
| Geldanamycin | Pan-Hsp90 | Not Specified | - | Pan-inhibitor | |
| Radicicol | Pan-Hsp90 | Not Specified | - | Pan-inhibitor |
Key Experimental Protocols
To ensure the reproducibility and independent verification of the findings related to this compound, detailed methodologies for critical experiments are provided below.
Fluorescence Polarization (FP) Assay for Inhibitor Binding Affinity
This assay is a standard method to determine the binding affinity of small molecule inhibitors to their target proteins.
Principle: The assay measures the change in the polarization of fluorescently labeled ligand (tracer) upon binding to the target protein. Unbound tracer tumbles rapidly, resulting in low polarization, while the tracer-protein complex tumbles slower, leading to higher polarization. Competitive inhibitors will displace the tracer, causing a decrease in polarization.
Methodology:
-
Reagents:
-
Purified Grp94 protein
-
Fluorescently labeled Grp94 ligand (tracer)
-
Assay Buffer (e.g., 25 mM pH 7.5 PBS, 0.025% NP-40)
-
Test compounds (e.g., this compound and alternatives) dissolved in DMSO
-
-
Procedure:
-
All reactions are typically performed in black 96-well or 384-well microplates.
-
Add a fixed concentration of the fluorescent tracer and Grp94 protein to each well.
-
Add varying concentrations of the test compound to the wells. Include positive controls (no inhibitor) and negative controls (no Grp94).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 1 hour) to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cellular Assay for Integrin α2 Degradation in MDA-MB-231 Cells
This experiment assesses the downstream cellular effects of Grp94 inhibition by monitoring the degradation of a known Grp94 client protein, integrin α2.
Principle: Grp94 is required for the proper folding and stability of integrin α2. Inhibition of Grp94 is expected to lead to the degradation of integrin α2.
Methodology:
-
Cell Culture:
-
Culture MDA-MB-231 human breast cancer cells in a suitable medium (e.g., L-15 Medium with 10% FBS) at 37°C in a humidified atmosphere.[2]
-
-
Treatment:
-
Seed the MDA-MB-231 cells in culture plates.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Analysis:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western Blotting).
-
Probe the membrane with a primary antibody specific for integrin α2.
-
Use a suitable secondary antibody and a detection reagent to visualize the protein bands.
-
Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensity for integrin α2 and the loading control.
-
Normalize the integrin α2 levels to the loading control.
-
Compare the levels of integrin α2 in treated cells to the control to determine the extent of degradation.
-
Inhibition of Insulin-like Growth Factor II (IGF-II) Secretion Assay
This assay evaluates the impact of Grp94 inhibition on the secretion of IGF-II, another client protein of Grp94.
Principle: The proper folding and secretion of IGF-II are dependent on Grp94 function. Inhibition of Grp94 should lead to a reduction in secreted IGF-II.
Methodology:
-
Cell Culture:
-
Use a cell line known to secrete IGF-II (e.g., various cancer cell lines).
-
-
Treatment:
-
Plate the cells and allow them to adhere.
-
Replace the growth medium with a serum-free or low-serum medium.
-
Treat the cells with different concentrations of this compound or other inhibitors for a defined period.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any cells or debris.
-
-
Quantification of Secreted IGF-II:
-
Measure the concentration of IGF-II in the conditioned medium using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for IGF-II, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IGF-II.
-
Calculate the concentration of IGF-II in each sample based on the standard curve.
-
Normalize the IGF-II concentration to the number of cells or total protein content in the corresponding well.
-
Compare the amount of secreted IGF-II in treated cells to the vehicle-treated control cells.
-
Visualizing Molecular Interactions and Experimental Processes
To further clarify the scientific concepts discussed, the following diagrams illustrate the Grp94 inhibition pathway, the experimental workflow for inhibitor screening, and the logical relationship of this compound's mechanism of action.
References
Navigating the Landscape of Targeted Therapy: A Comparative Guide to KUNG29 Biomarker Validation
A Note to Our Audience: Initial searches for the "KUNG29" biomarker did not yield specific, publicly available data. To provide a valuable and illustrative comparison guide that adheres to the requested format, we will use the well-established and clinically significant biomarker, HER2 (Human Epidermal Growth Factor Receptor 2) , as a representative example. The principles and methodologies discussed are broadly applicable to the validation and comparison of novel biomarkers.
Introduction to HER2 as a Predictive Biomarker
HER2 is a protein that can be found on the surface of some cancer cells. In certain cancers, such as breast and gastric cancer, an overabundance of the HER2 protein (HER2-positive) drives tumor growth. The identification of HER2 status in patients is critical for guiding treatment decisions, particularly for the use of HER2-targeted therapies like trastuzumab and pertuzumab. Accurate and reliable testing is paramount to ensure that patients who will benefit from these targeted treatments are correctly identified.
This guide provides a comparative overview of the primary methods for HER2 testing, outlines their experimental protocols, and presents performance data to aid researchers, scientists, and drug development professionals in understanding the nuances of biomarker validation.
Comparative Analysis of HER2 Testing Methodologies
The two most common methods for determining HER2 status are Immunohistochemistry (IHC) and In Situ Hybridization (ISH). IHC detects the overexpression of the HER2 protein, while ISH detects the amplification of the ERBB2 gene, which codes for the HER2 protein.
| Feature | Immunohistochemistry (IHC) | In Situ Hybridization (ISH) |
| Analyte Detected | HER2 Protein | ERBB2 Gene |
| Primary Use | Initial screening for HER2 status | Confirmatory testing for equivocal IHC results |
| Scoring System | 0, 1+, 2+ (equivocal), 3+ (positive) | Non-amplified, Amplified |
| Advantages | Widely available, relatively inexpensive, provides protein expression context | High specificity, quantitative, less subjective than IHC |
| Disadvantages | Subjectivity in scoring, potential for false negatives/positives | More expensive, technically demanding, may not reflect protein expression |
Performance Data of HER2 Testing
The concordance between IHC and ISH is a critical factor in clinical practice. The following table summarizes representative performance data.
| IHC Score | Concordance with ISH | Typical Clinical Action |
| 0/1+ | High concordance (Negative) | HER2-Negative |
| 2+ (Equivocal) | Variable concordance | Reflex to ISH testing |
| 3+ | High concordance (Positive) | HER2-Positive |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for HER2 Testing
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the HER2 antigen.
-
Blocking: Endogenous peroxidase activity is blocked to prevent non-specific staining.
-
Primary Antibody Incubation: The tissue section is incubated with a primary antibody specific to the extracellular domain of the HER2 protein.
-
Secondary Antibody & Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a visible signal.
-
Counterstaining: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
Scoring: A pathologist scores the staining intensity and pattern according to established guidelines (0 to 3+).
In Situ Hybridization (ISH) Protocol for HER2 Testing
-
Tissue Preparation: FFPE tumor tissue sections are prepared similarly to IHC.
-
Pre-treatment: Sections are treated with a protease to permeabilize the cells.
-
Probe Hybridization: A labeled DNA probe specific for the ERBB2 gene and a control probe for the centromere of chromosome 17 (CEP17) are applied and allowed to hybridize to the target DNA.
-
Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.
-
Detection: The probes are detected using either a chromogenic (CISH) or fluorescent (FISH) detection system.
-
Scoring: The ratio of the ERBB2 gene signals to the CEP17 signals is calculated to determine if the gene is amplified.
Visualizing Workflows and Pathways
To further clarify the processes and relationships discussed, the following diagrams are provided.
Benchmarking KUNG29 Performance Against Known Grp94 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KUNG29, a potent and selective Grp94 inhibitor, against other known inhibitors of the endoplasmic reticulum (ER) resident heat shock protein 90 (Hsp90) paralog, Grp94. The comparative data is supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding of this compound's performance and mechanism of action.
Introduction to this compound and Grp94 Inhibition
Glucose-regulated protein 94 (Grp94), also known as gp96 or Hsp90b1, is a critical molecular chaperone in the ER, responsible for the folding, stability, and trafficking of a specific subset of client proteins.[1] These clients include proteins integral to cell signaling, adhesion, and immune responses, such as integrins, Toll-like receptors, and immunoglobulins.[2] In various disease states, including cancer, the demand for protein folding is heightened, leading to an upregulation of Grp94. Consequently, inhibiting Grp94 has emerged as a promising therapeutic strategy.[1][3]
This compound is a potent and selective inhibitor of Grp94 with a reported dissociation constant (Kd) of 0.2 μM. It has been shown to induce the degradation of client proteins such as integrin α2 in MDA-MB-231 breast cancer cells. This compound belongs to a class of second-generation resorcinol-based Grp94-selective inhibitors.[4] This guide benchmarks the performance of this compound against other classes of Grp94 inhibitors, providing a quantitative basis for its evaluation.
Comparative Performance of Grp94 Inhibitors
The following table summarizes the quantitative performance data of this compound and other notable Grp94 inhibitors. The data includes dissociation constants (Kd), half-maximal inhibitory concentrations (IC50), and half-maximal growth inhibition (GI50) values, which are key indicators of inhibitor potency and efficacy.
| Inhibitor Class | Inhibitor | Target(s) | Kd (μM) | IC50 (μM) | GI50 (μM) | Selectivity | Reference |
| Resorcinol-Based | This compound | Grp94 | 0.2 | N/A | N/A | Selective for Grp94 | N/A |
| KUNG65 | Grp94 | 0.54 | N/A | N/A | 73-fold for Grp94 over Hsp90α | [4][5] | |
| BnIm (Compound 2) | Grp94, Hsp90 | 1.38 (Grp94), 0.62 (Hsp90) | N/A | N/A | Modest Grp94 selectivity in cells | [6] | |
| Compound 21 | Grp94 | N/A | N/A | 1.4 (RPMI8226 cells) | Grp94-selective | [3] | |
| Adenosine-Based | NECA | Grp94, Adenosine Receptors | 0.2 (Grp94), 14 (Hsp90α) | 10 | N/A | 5-fold for Grp94 over Hsp90α | [7][8] |
| NPCA | Grp94, Hsp90 | N/A | 17 | N/A | 9.1-fold for Grp94 over Hsp90α | [7] | |
| Purine-Based | Compound 18c | Grp94 | N/A | 0.22 | N/A | >100-fold for Grp94 over Hsp90α/β | [8][9] |
| Grp94 Inhibitor-1 | Grp94 | N/A | 0.002 | N/A | >1000-fold for Grp94 over Hsp90α | [10] |
N/A: Not Available in the searched literature.
Experimental Protocols
To provide a framework for the validation and comparison of Grp94 inhibitors, detailed methodologies for key experiments are outlined below.
This protocol describes a method to quantify the degradation of the Grp94 client protein, integrin α2, in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture MDA-MB-231 human breast cancer cells in appropriate growth medium until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or other Grp94 inhibitors for a specified time course (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay or a similar method.
4. SDS-PAGE and Electrotransfer:
-
Normalize the protein amounts for each sample and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for integrin α2 (e.g., rabbit monoclonal anti-integrin α2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody for a housekeeping protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the integrin α2 band intensity to the corresponding housekeeping protein band intensity.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures relevant to the evaluation of this compound.
Caption: Grp94-mediated integrin folding pathway and the effect of this compound inhibition.
Caption: Experimental workflow for Western blot analysis of integrin α2.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP94 is an IGF-1R chaperone and regulates beta cell death in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NECA derivatives exploit the paralog-specific properties of the site 3 side pocket of Grp94, the endoplasmic reticulum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship in a purine-scaffold compound series with selectivity for the endoplasmic reticulum Hsp90 paralog Grp94 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Uncharted: A Framework for the Proper Disposal of Novel Compound KUNG29
The responsible disposal of novel compounds is a critical component of laboratory safety and environmental stewardship. For a newly synthesized or identified substance, such as KUNG29, a specific Safety Data Sheet (SDS) may not yet exist. In such cases, researchers, scientists, and drug development professionals must adopt a systematic approach to waste management based on established principles of hazardous waste handling. This involves a thorough characterization of the compound's potential hazards to ensure safe and compliant disposal.
Key Considerations for Waste Segregation and Disposal of this compound
Prior to disposal, a comprehensive assessment of this compound's properties is essential. The following table summarizes the crucial parameters to evaluate, which will dictate the appropriate disposal pathway.
| Parameter | Implication for Disposal |
| Toxicity | Compounds with high acute or chronic toxicity require specialized handling and disposal as hazardous waste to prevent harm to human health and the environment. |
| Reactivity | Unstable compounds or those that react violently with air, water, or other chemicals must be segregated and disposed of in a manner that prevents dangerous reactions. |
| Ignitability | Flammable or combustible substances pose a fire risk and must be collected in appropriate solvent waste containers, away from ignition sources. |
| Corrosivity | Corrosive materials can damage containers and cause chemical burns. They require collection in designated, compatible containers. |
| Biohazard Potential | If this compound has been in contact with biological materials, it must be treated as biohazardous waste and decontaminated, typically by autoclaving, before final disposal.[1][2] |
| Environmental Fate | The potential for a compound to persist in the environment, bioaccumulate, or harm aquatic life will influence the selection of the disposal method to minimize ecological impact. |
Hypothetical Protocol for Characterizing this compound Waste
To determine the appropriate disposal route for this compound, a series of experiments to characterize its waste stream would be necessary. The following is a generalized protocol:
-
Preliminary Hazard Assessment:
-
Review the synthetic pathway and starting materials of this compound to anticipate potential hazards.
-
Conduct a literature search for structurally similar compounds to infer potential toxicity and reactivity.
-
-
Physical and Chemical Property Testing:
-
Determine the pH of aqueous solutions of this compound to assess corrosivity.
-
Evaluate the flashpoint to determine its ignitability.
-
Assess its reactivity with common laboratory substances, including water, acids, and bases, under controlled conditions.
-
-
Toxicity Screening:
-
Utilize in vitro assays (e.g., cytotoxicity assays on relevant cell lines) to obtain preliminary data on its biological activity and potential toxicity.
-
If necessary and ethically approved, conduct acute toxicity studies in a model organism.
-
-
Waste Stream Analysis:
-
Analyze the composition of the waste stream containing this compound to identify any other hazardous components.
-
Based on the collected data, classify the waste according to federal, state, and local regulations.[3]
-
This compound Disposal Decision Workflow
The following diagram illustrates a logical workflow for making decisions regarding the proper disposal of a novel compound like this compound.
Step-by-Step Disposal Procedures for this compound
Based on the principles of laboratory safety and hazardous waste management, the following steps should be taken for the disposal of this compound:
-
Containerization: All waste containing this compound must be collected in a container that is in good condition, compatible with the chemical, and has a secure lid. The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[4]
-
Segregation: The this compound waste container must be segregated from other incompatible wastes to prevent accidental reactions.[4] Store the container in a designated secondary containment area.
-
Waste Minimization: Employ laboratory practices that minimize the generation of this compound waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound waste.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its composition.
-
Disposal: Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[3][5] Never dispose of this compound or any hazardous chemical down the drain.[4]
-
Empty Containers: Any container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing, the container can be managed as non-hazardous waste.[4]
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the wider community.
References
Essential Safety and Handling Protocols for KUNG29
Disclaimer: KUNG29, a potent and selective Grp94 inhibitor, is intended for research use only.[1] The following guidelines provide essential safety and logistical information for handling this compound. It is imperative to consult the material safety data sheet (MSDS) for this compound before procurement and use. These procedures are designed to supplement, not replace, institutional and regulatory safety protocols.
I. Personal Protective Equipment (PPE)
The handling of this compound necessitates a stringent PPE protocol to prevent direct contact and inhalation. The minimum required PPE includes, but is not limited to, the following:
-
Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are mandatory.[2] For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Chemically resistant gloves are required.[2] Given the compound's composition, nitrile gloves are recommended for incidental contact.[2] Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A laboratory coat is essential.[2] For procedures with a higher risk of splashes or spills, consider using a chemically resistant apron or coveralls.[4]
-
Respiratory Protection: Work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a respirator appropriate for organic vapors should be used.[4][6]
| Hazard Level | Required PPE | Recommended Additional PPE |
| Low (e.g., weighing, preparing dilute solutions in a fume hood) | Safety glasses, nitrile gloves, lab coat. | - |
| Medium (e.g., extractions, reactions) | Chemical splash goggles, nitrile gloves, lab coat. | Face shield, chemically resistant apron. |
| High (e.g., potential for aerosolization, handling large quantities) | Chemical splash goggles, face shield, nitrile gloves, lab coat, chemically resistant apron. | Full-body protective suit, appropriate respirator. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
A. Preparation:
-
Hazard Assessment: Before beginning any new procedure, conduct a thorough hazard assessment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kits, and waste containers, before handling the compound.[7]
B. Handling:
-
Personal Attire: Ensure long hair and loose clothing are secured.[5] Closed-toe shoes are mandatory.[5]
-
Compound Handling:
C. Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, weigh boats, and paper towels, in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.[9][10] Do not mix with other waste streams unless compatibility has been verified.[11]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.
B. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[9][12]
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.[10][11]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup.[10]
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[3]
-
Skin Contact: Promptly wash the affected area with soap and water and remove any contaminated clothing.[3] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill: For small spills, use a chemical spill kit to absorb the material. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is mandatory for all personnel working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. saffronchemicals.com [saffronchemicals.com]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
